2-Hydroxyanthraquinone
Descripción
This compound has been reported in Galium odoratum, Rubia tinctorum, and Primulina hedyotidea with data available.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-hydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBEYOJCZLKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049327 | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-32-3, 27938-76-7 | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy-9,10-anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R8351U6Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Hydroxyanthraquinone discovery and natural sources
An In-depth Technical Guide to 2-Hydroxyanthraquinone: Discovery, Natural Sources, and Biological Activity
Introduction
This compound (2-OH-AQ), a member of the vast family of anthraquinone compounds, is a naturally occurring and synthetically accessible molecule of significant interest to researchers in medicinal chemistry, natural products, and drug development. Its core structure, a 9,10-anthracenedione scaffold with a single hydroxyl group, serves as a key pharmacophore and a precursor for more complex derivatives. While historically overshadowed by its polyhydroxylated relatives like alizarin, this compound is recognized for its own distinct biological activities, including antimicrobial and estrogenic properties. This technical guide provides a comprehensive overview of its discovery, synthesis, natural origins, and mechanisms of action.
Discovery and Synthesis
The history of this compound is intrinsically linked to the development of synthetic dyes in the 19th century. While the specific first synthesis of the mono-hydroxylated form is not as prominently documented as that of its famous analogue, alizarin (1,2-dihydroxyanthraquinone), its creation was a result of the broader exploration of anthraquinone chemistry.
The landmark achievement in this field was the synthesis of alizarin from anthracene by German chemists Carl Graebe and Carl Liebermann in 1868. This event not only made a crucial natural dye synthetically available but also established the fundamental reaction pathways for modifying the anthraquinone core. The first industrial methods for producing hydroxyanthraquinones involved the catalytic oxidation of anthracene, a component of coal tar, followed by various substitution reactions[1].
Modern synthetic routes to this compound and its derivatives typically rely on established organic reactions. The most common approaches include:
-
Friedel-Crafts Acylation: This involves the reaction of phthalic anhydride with a suitably substituted benzene derivative, followed by cyclization.
-
Diels-Alder Reaction: A cycloaddition reaction between a naphthoquinone and a substituted diene can be employed to construct the tricyclic anthraquinone system[1].
-
Nucleophilic Substitution: Starting from a pre-functionalized anthraquinone, such as a nitroanthraquinone, a hydroxyl group can be introduced by reacting it with a nucleophile like sodium formate or through hydrolysis of a sulfonic acid group[2].
Representative Synthetic Protocol: Hydrolysis of Anthraquinone-2-Sulfonic Acid
One of the earliest industrial methods for producing hydroxylated anthraquinones involved the sulfonation of anthraquinone followed by alkaline hydrolysis. This process, while historically significant, often required harsh conditions, including the use of mercury catalysts[2]. A generalized laboratory-scale representation is as follows:
-
Sulfonation: Anthraquinone is heated with fuming sulfuric acid (oleum) to introduce a sulfonic acid group, primarily at the 2-position, yielding anthraquinone-2-sulfonic acid.
-
Isolation: The resulting sulfonic acid is often salted out of the reaction mixture using a concentrated salt solution.
-
Hydrolysis (Alkali Fusion): The isolated anthraquinone-2-sulfonic acid is fused with a strong base, such as sodium hydroxide or potassium hydroxide, at high temperatures. This nucleophilic aromatic substitution reaction replaces the sulfonic acid group with a hydroxyl group.
-
Acidification and Purification: The reaction mixture is cooled, dissolved in water, and acidified. The precipitated crude this compound is then collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol.
Natural Sources of this compound
This compound has been identified in a variety of natural sources, spanning the plant and microbial kingdoms. Its presence is often alongside other more complex anthraquinone derivatives.
| Natural Source | Kingdom/Phylum | Part of Organism | Compound(s) Identified |
| Rubia tinctorum (Madder) | Plantae | Roots | This compound and other anthraquinones (e.g., Alizarin, Purpurin)[3] |
| Galium odoratum (Sweet Woodruff) | Plantae | - | This compound reported[3] |
| Primulina hedyotidea | Plantae | - | This compound reported[3] |
| Rheum species (Rhubarb) | Plantae | Rhizomes | Various hydroxyanthraquinones (Emodin, Chrysophanol, etc.)[1][4][5] |
| Streptomyces olivochromogenes | Bacteria | Fermentation Broth | 2-Hydroxy-9,10-anthraquinone[6] |
| Cassia, Rhamnus, Aloe spp. | Plantae | Various | General hydroxyanthraquinones[1] |
Note: Quantitative data for this compound specifically is often not reported. The table includes plants known for a wide range of hydroxyanthraquinones, which are quantified as a class or as other major components like emodin.
Biosynthesis of Anthraquinones in Rubiaceae
In plants of the Rubiaceae family (which includes Rubia and Galium), anthraquinones are synthesized via a distinct pathway that combines elements from primary metabolism. This route is known as the chorismate/o-succinylbenzoic acid pathway.
The key stages are:
-
Formation of Ring A and B: The biosynthesis begins with chorismate, a product of the shikimate pathway. Chorismate is converted to isochorismate, which then reacts with α-ketoglutarate to form o-succinylbenzoic acid (OSB)[7]. This molecule contains the carbon framework for the first two rings of the anthraquinone core.
-
Activation and Cyclization: OSB is activated by conversion to its Coenzyme A (CoA) ester. This activated intermediate then undergoes an intramolecular cyclization to form 1,4-dihydroxy-2-naphthoic acid (DHNA)[7].
-
Formation of Ring C: The third ring is derived from the isoprenoid pathway. Isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[8][9][10]. DHNA is prenylated with an isoprenoid unit, and subsequent cyclization and modification steps lead to the final anthraquinone skeleton.
Caption: Biosynthesis of anthraquinones in the Rubiaceae family.
Experimental Protocols: Isolation from Natural Sources
The isolation of this compound from natural matrices involves extraction followed by chromatographic purification. The following is a generalized protocol based on methods for isolating anthraquinones from plant and microbial sources[6][11].
Protocol: Extraction and Chromatographic Isolation
-
Sample Preparation: The source material (e.g., dried and powdered plant roots or microbial culture broth) is prepared. For solid samples, pulverization increases the surface area for extraction.
-
Solvent Extraction:
-
The prepared material is extracted with an appropriate organic solvent. Common choices include methanol, ethanol, ethyl acetate, or dichloromethane[6][11].
-
Extraction can be performed by maceration, Soxhlet extraction, or ultrasonication to enhance efficiency. For example, ultrasonic extraction with dichloromethane for 30 minutes is an effective method[11].
-
The process is typically repeated multiple times, and the solvent extracts are combined.
-
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Fractionation (Optional): The crude extract may be subjected to liquid-liquid partitioning to separate compounds based on polarity. For instance, partitioning between n-hexane and methanol can remove highly nonpolar lipids.
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and loaded onto a column. Elution is performed with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate)[6]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Speed Counter-Current Chromatography (HSCCC): For more refined separation, HSCCC is a valuable technique. A suitable two-phase solvent system (e.g., n-hexane–ethanol–water) is selected based on the partition coefficient (K) of the target compound[11]. The crude sample is dissolved in a mixture of the two phases and injected into the HSCCC instrument.
-
-
Final Purification and Identification: Fractions containing the compound of interest are combined, and the solvent is evaporated. Purity is assessed by HPLC. The structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General workflow for the isolation of this compound.
Biological Activity: Estrogen Receptor α Signaling
This compound has been identified as having estrogenic activity, capable of activating the Estrogen Receptor Alpha (ERα). The classical mechanism of ERα action is a genomic pathway that directly regulates gene expression.
-
Ligand Binding: this compound, acting as an estrogen mimic (a phytoestrogen), diffuses into the target cell and binds to the Ligand-Binding Domain (LBD) of the ERα located in the cytoplasm or nucleus.
-
Dimerization and Translocation: Ligand binding induces a conformational change in the ERα monomer. This promotes the dissociation of heat shock proteins and allows two receptor monomers to form a homodimer. The dimer then translocates into the nucleus if it is not already there[12].
-
DNA Binding: In the nucleus, the receptor dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[12][13].
-
Transcriptional Regulation: The DNA-bound ERα dimer recruits a complex of co-activator proteins. This complex facilitates the assembly of the basal transcription machinery, including RNA polymerase II, leading to the transcription of the target gene and subsequent protein synthesis[12]. This can influence various cellular processes, including proliferation.
References
- 1. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. US4292248A - Preparation of hydroxyanthraquinones - Google Patents [patents.google.com]
- 3. This compound | C14H8O3 | CID 11796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Qualitative and quantitative analysis of anthraquinone derivatives in rhizomes of tissue culture-raised Rheum emodi Wall. plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis of anthraquinones in cell cultures of the Rubiaceae | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. De Novo Transcriptome Analysis Reveals Putative Genes Involved in Anthraquinone Biosynthesis in Rubia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biochemia-medica.com [biochemia-medica.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Chemical and physical properties of 2-Hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 2-Hydroxyanthraquinone, a naturally occurring compound with significant potential in various scientific and therapeutic fields. This document summarizes its core characteristics, details experimental methodologies for its analysis, and explores its biological activities and associated signaling pathways.
Chemical and Physical Properties
This compound, also known as β-hydroxyanthraquinone, is a yellow to greenish-yellow solid.[1] Its fundamental properties are summarized in the tables below, providing a consolidated resource for researchers.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 605-32-3 | [2] |
| Molecular Formula | C₁₄H₈O₃ | [2] |
| Molecular Weight | 224.21 g/mol | [1][3][4] |
| Melting Point | 306 - 314 °C | [1][3][4] |
| Boiling Point | 325.61 - 409.7 °C (at 760 mmHg) | [1][3][4] |
| Appearance | Yellow to green-yellow solid | [1] |
| Density | 1.2337 - 1.4 g/cm³ | [1][4] |
Solubility Data
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 5 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| Water | 4.91 x 10⁻⁶ M | [4] |
Spectroscopic Data
| Technique | Wavelength/Shift | Source(s) |
| UV-Vis (λmax) | Not explicitly found for this compound, but general anthraquinone spectra show bands between 220-350 nm (π → π) and near 400 nm (n → π) | [5] |
| ¹H NMR | Spectral data available but specific shifts not detailed in summarizable format. | |
| ¹³C NMR | Spectral data available but specific shifts not detailed in summarizable format. | [6] |
| Infrared (IR) | Characteristic C=O stretching vibrations are a key feature for anthraquinones. | [7] |
Experimental Protocols
Synthesis of 2-Hydroxyanthraquinones (General Method)
A common method for the synthesis of hydroxyanthraquinones involves the reaction of a nitroanthraquinone precursor with a metal salt in a suitable reaction medium.[8]
Materials:
-
Nitroanthraquinone
-
Sodium formate, potassium formate, sodium carbonate, or potassium carbonate
-
Dimethylformamide (DMF), dimethylacetamide (DMAc), or other suitable solvent[8]
-
Inorganic acid (e.g., hydrochloric acid, sulfuric acid) for acidification[8]
Procedure:
-
React the corresponding nitroanthraquinone with a selected metal salt in a reaction medium such as DMF.[8]
-
The reaction is typically carried out at a temperature ranging from 80°C to 150°C.[8]
-
The reaction time should be sufficient to convert the nitroanthraquinone to the corresponding hydroxyanthraquinone.[8]
-
After the reaction, the product, which is in the form of a sodium or potassium salt, can be isolated by methods such as flash distillation of the solvent or precipitation by adding water.[8]
-
The isolated salt is then mixed with water and acidified with an inorganic acid to yield the final hydroxyanthraquinone product.[8]
Purification by Recrystallization
Recrystallization is a standard technique to purify solid organic compounds like this compound.[9]
Materials:
-
Crude this compound
-
Appropriate solvent (a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures)[10]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)[10]
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Dissolve the impure this compound in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.[10]
-
Once completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.[10]
-
As the solution cools, the solubility of this compound will decrease, leading to the formation of pure crystals.[10]
-
To maximize crystal recovery, the flask can be placed in an ice bath after it has reached room temperature.[10]
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[9]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H NMR of small organic molecules, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] For ¹³C NMR, a higher concentration of 50-100 mg is typically required.[11] The sample should be free of any solid particles; filtration through a small plug of glass wool in a Pasteur pipette is recommended.[12]
-
Analysis: The prepared sample in a 5mm NMR tube is placed in the spectrometer. The spectrum is acquired, and the chemical shifts, multiplicities, and coupling constants are analyzed to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[13] Press the mixture into a thin, transparent pellet using a hydraulic press.[13]
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum. The positions and intensities of the absorption bands provide information about the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol) that does not absorb in the region of interest.[14] A blank sample containing only the solvent should also be prepared.[14]
-
Analysis: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.[14]
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.
Anticancer Activity and the SIRT1/p53 Signaling Pathway
While direct studies on this compound are ongoing, research on its derivative, 2-hydroxy-3-methyl anthraquinone (HMA), has provided significant insights into its potential anticancer mechanism. HMA has been shown to induce apoptosis and inhibit the proliferation and invasion of human hepatocellular carcinoma (HepG2) cells.[15] This activity is linked to the inhibition of Sirtuin 1 (SIRT1), a histone deacetylase.[15][16]
Inhibition of SIRT1 by HMA leads to an increase in the expression of the tumor suppressor protein p53.[15][16] Activated p53 can then trigger the intrinsic apoptotic pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases 9 and 3 and subsequent cell death.[15]
References
- 1. This compound | 605-32-3 [chemicalbook.com]
- 2. This compound | C14H8O3 | CID 11796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:605-32-3 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. US4292248A - Preparation of hydroxyanthraquinones - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. youtube.com [youtube.com]
- 15. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Hydroxyanthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties, offering a valuable resource for compound identification, characterization, and quality control.
Core Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented below were obtained in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR (Proton NMR) Data
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 110.1 |
| C-2 | 162.2 |
| C-3 | 122.3 |
| C-4 | 129.8 |
| C-4a | 134.9 |
| C-5 | 126.5 |
| C-6 | 134.1 |
| C-7 | 133.5 |
| C-8 | 126.7 |
| C-8a | 133.0 |
| C-9 | 181.1 |
| C-9a | 131.9 |
| C-10 | 187.9 |
| C-10a | 125.0 |
Solvent: DMSO-d₆ Literature Reference: MAGN.RES.CHEM.,33,823(1995)[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3500 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3050-3100 | C-H stretch | Aromatic |
| ~1670 | C=O stretch | Quinone carbonyl |
| ~1630 | C=O stretch (H-bonded) | Quinone carbonyl |
| ~1590, 1450 | C=C stretch | Aromatic ring |
| ~1280 | C-O stretch | Phenolic hydroxyl |
Sample Preparation: KBr Pellet
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound. Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region.[2]
| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Electronic Transition |
| ~252 | Data not available | Methanol/Ethanol | π → π |
| ~272 | Data not available | Methanol/Ethanol | π → π |
| ~326 | Data not available | Methanol/Ethanol | π → π |
| ~400 | Data not available | Methanol/Ethanol | n → π |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 300 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A brief period of sonication may be used to aid dissolution if necessary.
Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.
FT-IR Spectroscopy (KBr Pellet Method)
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.
Sample Preparation:
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr by grinding the mixture for about a minute to ensure a homogenous sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is required for this analysis.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol or ethanol.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second matched quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Record the baseline with the solvent-filled cuvettes.
-
Measure the absorbance of the sample solution over a wavelength range of approximately 200-600 nm.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
2-Hydroxyanthraquinone: A Technical Guide for Researchers
CAS Number: 605-32-3
Molecular Formula: C₁₄H₈O₃
This technical guide provides an in-depth overview of 2-Hydroxyanthraquinone, a naturally occurring compound with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, biological activities, and underlying mechanisms of action.
Core Chemical and Physical Properties
This compound, also known as β-Hydroxyanthraquinone, is a yellow to greenish-yellow solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference |
| Molecular Weight | 224.21 g/mol | [1][2] |
| Melting Point | 314 °C (in acetic acid) | [1][3] |
| Boiling Point | 409.7 ± 14.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [2][3] |
| Solubility | DMF: 5 mg/mL, DMSO: 30 mg/mL | [1] |
| pKa | 7.41 ± 0.20 (Predicted) | [1] |
| LogP | 3.37 | [3] |
Synthesis of this compound
The synthesis of hydroxyanthraquinones can be achieved through various methods, including the Friedel-Crafts and Diels-Alder reactions.[4] Industrial production has historically involved the catalytic oxidation of anthracene.[4] Derivatives of phthalic anhydride and phenol are common starting materials for introducing hydroxyl groups onto the anthraquinone ring.[4]
A patented method describes the synthesis of 1,2-dihydroxyanthraquinone from anthraquinone by reacting it with a sulfite, an oxidant, and caustic soda in the presence of a phase transfer catalyst at elevated temperature and pressure.[5] Another approach involves the conversion of nitroanthraquinones to their corresponding hydroxyanthraquinones using a metal salt like sodium formate in a suitable reaction medium.
Biological Activity and Therapeutic Potential
This compound and its derivatives have demonstrated a range of biological activities, making them promising candidates for further investigation in drug development.
Antitumor Activity
Hydroxyanthraquinones are recognized for their potential to inhibit cell proliferation in various cancers.[6] The cytotoxic effects of these compounds are often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] For instance, novel derivatives of this compound have shown notable activity against human breast adenocarcinoma (MCF-7) and human colon adenocarcinoma (DLD-1) cell lines, with IC₅₀ values in the low micromolar range.[6]
Immunosuppressive Activity
Certain hydroxyanthraquinones, including the acetylated glucoside of this compound, have been found to possess distinct immunosuppressive activity.[7] This activity is typically assessed by evaluating the effect of the compound on skin graft survival or tumor growth in allogeneic recipients.[7]
Antibacterial Activity
This compound has shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Bacterium | MIC (µg/mL) |
| Bacillus subtilis | 1.9 |
| Bacillus cereus | 62.5 |
Data from published research[8].
Estrogenic Activity
Some studies have indicated that this compound exhibits estrogenic activity.[9] This is typically evaluated using in vitro reporter gene assays, such as those employing recombinant yeast or human breast cancer cell lines (e.g., T47D).[9][10] These assays measure the ability of a compound to activate the estrogen receptor α (ERα).[8][9]
Signaling Pathway: SIRT1/p53 Axis
Research on a closely related compound, 2-hydroxy-3-methyl anthraquinone (HMA), has elucidated its mechanism of action in human hepatocellular carcinoma (HCC) cells.[11][12] HMA has been shown to induce apoptosis and inhibit cell proliferation and invasion by targeting the SIRT1/p53 signaling pathway.[11][12] HMA inhibits SIRT1, which leads to an increase in the expression of p53.[12] This, in turn, decreases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and increases the expression of caspases 3 and 9, ultimately leading to programmed cell death.[11][12]
Caption: SIRT1/p53 signaling pathway modulated by a this compound derivative.
Experimental Protocols
MTT Cell Proliferation Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Detergent Reagent (e.g., SDS-HCl solution)[8]
-
96-well microtiter plates
-
Appropriate cell line and culture medium
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the Detergent Reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the log of the compound concentration.
Immunosuppressive Activity Assay (General Approach)
While a specific protocol for this compound is not detailed, a general approach to assess its impact on T-cell proliferation, a key indicator of immunosuppression, is as follows.
Principle: This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated by activating antibodies.
Materials:
-
Myeloid-Derived Suppressor Cells (MDSCs) or other relevant immune cells
-
T-cells (typically peripheral blood mononuclear cells, PBMCs)
-
This compound
-
T-cell stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cell proliferation dye (e.g., CFSE) or ³H-thymidine
-
Culture medium (e.g., RPMI-1640)
-
Flow cytometer or scintillation counter
Procedure Outline:
-
Cell Isolation: Isolate MDSCs and T-cells from a suitable source (e.g., human peripheral blood or mouse spleen).
-
Co-culture: Co-culture the T-cells with the MDSCs at various ratios in a 96-well plate.
-
Treatment: Add different concentrations of this compound to the co-cultures.
-
Stimulation: Stimulate T-cell proliferation using anti-CD3/anti-CD28 antibodies.
-
Incubation: Incubate the plates for 3-5 days.
-
Proliferation Measurement:
-
CFSE: If using a proliferation dye, stain the T-cells before co-culture and analyze the dye dilution by flow cytometry.
-
³H-thymidine: If using this method, add ³H-thymidine during the last 18-24 hours of incubation and measure its incorporation using a scintillation counter.
-
-
Analysis: Determine the extent to which this compound inhibits T-cell proliferation in the presence of MDSCs.
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its synthesis, biological activities, and mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. This compound CAS#: 605-32-3 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS#:605-32-3 | Chemsrc [chemsrc.com]
- 4. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. CN1025559C - 1. Synthesis method of 2-dihydroxy anthraquinone - Google Patents [patents.google.com]
- 6. Synthesis of the first this compound substituted cyclotriphosphazenes and their cytotoxic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Antitumour and immunosuppressive activity of hydroxyanthraquinones and their glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. research.vu.nl [research.vu.nl]
- 11. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
A Technical Guide to the Biological Activities of 2-Hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyanthraquinone (2-HAQ), a member of the anthraquinone family of compounds, is a naturally occurring aromatic ketone.[1] Found in various plants and produced by some species of Streptomyces, this compound has garnered significant interest within the scientific community for its diverse range of biological activities.[2] Anthraquinones, as a class, are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights into its mode of action to support further research and drug development efforts.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various human cancer cell lines. Its anticancer activity is believed to be mediated through the induction of apoptosis, a form of programmed cell death, involving key regulatory proteins and signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its derivatives is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Citation(s) |
| DU-145 | Prostate Carcinoma | This compound | 72 | [2] |
| MCF-7 | Breast Adenocarcinoma | This compound | 69 | [2] |
| COLO320 | Colorectal Adenocarcinoma | 2,3-dihydroxy-9,10-anthraquinone | 0.13 | [1][5] |
| HepG2 | Hepatocellular Carcinoma | 2-hydroxy-3-methyl anthraquinone | 80.55 (at 72h) | [6] |
Mechanism of Action: Apoptosis Induction
Studies on anthraquinone derivatives suggest that their cytotoxic effects are often mediated by inducing apoptosis through the intrinsic (mitochondrial) pathway. This process involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[7][8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to cell death.[7][8][9][10]
The following diagram illustrates the proposed apoptotic pathway initiated by this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Activity
Anthraquinone derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB (typically a heterodimer of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[11] This phosphorylation marks IκBα for degradation, allowing the freed NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[12]
Anthraquinones can suppress this pathway by inhibiting key steps such as IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the active p65 subunit.[13]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of anthraquinone derivatives can be measured by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.
| Cell Line | Assay | Compound | IC50 Value (µM) | Citation(s) |
| RAW 264.7 | Nitric Oxide (NO) Inhibition | Curcumin Pyrazole (for comparison) | 3.7 ± 0.16 | [13] |
| RAW 264.7 | Nitric Oxide (NO) Inhibition | Luteolin (for comparison) | < 1 | [14] |
| RAW 264.7 | TNF-α Inhibition | Luteolin (for comparison) | < 1 | [14] |
| RAW 264.7 | IL-6 Inhibition | Luteolin (for comparison) | < 1 | [14] |
| Note: Data for this compound is limited; values for other anti-inflammatory compounds are provided for context. |
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)
This assay quantifies nitrite, a stable product of nitric oxide, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (e.g., DMEM without phenol red)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[15]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.[15]
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[15][16]
-
Griess Reaction: In a new 96-well plate, mix an equal volume of supernatant with freshly prepared Griess Reagent (equal parts A and B mixed just before use).[5][16]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[5][16][17]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Antimicrobial Activity
This compound has been reported to exhibit activity against both Gram-negative bacteria and various fungi.[2] The antimicrobial efficacy of compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Type | Compound | MIC (µg/mL) | Citation(s) |
| E. coli (clinical isolate) | Gram-negative | This compound | N/A (Potently active) | [2] |
| K. pneumoniae (clinical isolate) | Gram-negative | This compound | N/A (Potently active) | [2] |
| C. albicans | Fungus | This compound | N/A (Active) | [2] |
| A. flavus | Fungus | This compound | N/A (Active) | [2] |
| M. pachydermatis | Fungus | This compound | N/A (Active) | [2] |
| MRSA | Gram-positive | Emodin (related compound) | 4 | [4] |
| Note: Specific MIC values for this compound are not widely reported in the initial literature scan, but its activity is noted. |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of a compound against a specific microorganism in a liquid medium.[18][19]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Broth for fungi)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[18]
-
Serial Dilution: Dispense 100 µL of broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.[20]
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and halving the compound concentrations. Include a growth control well (inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.[19][20]
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth) after incubation.[18]
Experimental Protocol: Agar Disc Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Test microorganism
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs (6 mm diameter)
-
This compound solution of known concentration
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum, remove excess liquid, and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.[21][22]
-
Disc Application: Impregnate sterile filter paper discs with a known amount of the this compound solution and allow them to dry. Using sterile forceps, place the discs onto the surface of the inoculated agar plate. Gently press the discs to ensure full contact.[15]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[22]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around the disc where microbial growth has been inhibited. The size of this "zone of inhibition" is proportional to the antimicrobial potency of the compound.
Conclusion
This compound exhibits a compelling profile of biological activities, including cytotoxic effects against cancer cells, potential anti-inflammatory properties through the modulation of the NF-κB pathway, and broad-spectrum antimicrobial activity. The induction of apoptosis appears to be a key mechanism for its anticancer effects. While the existing data provides a strong foundation, further research is required to fully elucidate the specific molecular targets and to establish a more comprehensive quantitative dataset, particularly for its anti-inflammatory and antimicrobial actions. The protocols and mechanistic frameworks provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effect of 2-Hydroxymethyl Anthraquinone from Hedyotis diffusa Willd in Lipopolysaccharide-Induced Acute Lung Injury Mediated by TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 22. asm.org [asm.org]
2-Hydroxyanthraquinone: A Technical Whitepaper on its Antitumor and Immunosuppressive Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the antitumor and immunosuppressive properties of 2-Hydroxyanthraquinone and its closely related derivatives. It consolidates key findings on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Antitumor Properties
This compound and its analogs have demonstrated significant potential as anticancer agents. Their efficacy stems from the ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit critical signaling pathways essential for tumor growth and invasion.
Mechanism of Action
The antitumor activity of this compound derivatives, particularly 2-hydroxy-3-methyl anthraquinone (HMA), is multifactorial, primarily targeting key signaling pathways that regulate cell survival, proliferation, and apoptosis.
1.1.1 Inhibition of SIRT1/p53 Signaling Pathway
In human hepatocellular carcinoma (HCC) cells, HMA has been shown to induce apoptosis and inhibit proliferation and invasion by targeting the Sirtuin-1 (SIRT1)/p53 pathway.[1][2] HMA inhibits the expression of SIRT1, a protein deacetylase that suppresses the tumor suppressor protein p53.[1][2] This inhibition leads to an increase in p53 expression.[1][2] Elevated p53 levels, in turn, modulate the expression of apoptosis-related proteins: it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, along with caspases 9 and 3, ultimately triggering the apoptotic cascade.[1][2]
1.1.2 Modulation of the JAK2/STAT3 Pathway
In lung carcinoma cells, HMA has been found to inhibit growth and invasion by downregulating the IL-6-induced Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[3] Interleukin-6 (IL-6) stimulation typically leads to the phosphorylation and activation of JAK2 and STAT3, promoting cancer cell proliferation and invasion.[3] HMA reverses this effect, decreasing the phosphorylation of both JAK2 and STAT3.[3] This inhibition is associated with the downregulation of matrix metalloproteinases (MMP-1, MMP-2, and MMP-9), which are crucial for cell invasion.[3]
Quantitative Antitumor Activity
The cytotoxic effects of this compound derivatives have been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Cell Line | Time (h) | IC50 (µM) | Reference |
| 2-Hydroxy-3-methyl anthraquinone | HepG2 (Hepatocellular Carcinoma) | 24 | 126.3 | [1][2] |
| 48 | 98.6 | [1][2] | ||
| 72 | 80.55 | [1][2] | ||
| This compound derivative 7 | MCF-7 (Breast Adenocarcinoma) | - | 2.5 | [4] |
| This compound derivative 8 | DLD-1 (Colon Adenocarcinoma) | - | 5.0 | [4] |
Immunosuppressive Properties
Derivatives of this compound have been identified as having distinct immunosuppressive activities. This suggests a potential therapeutic role in conditions characterized by an overactive immune response or in preventing allograft rejection.
Mechanism of Action
While the precise molecular mechanisms for this compound itself are not fully elucidated, studies on its acetylated glucoside derivative and the related compound hydroquinone provide insights. The immunosuppressive activity has been observed through effects on T-lymphocyte proliferation and graft survival.[5][6]
The acetylated glucoside of this compound has demonstrated distinct immunosuppressive activity, judged by its effect on tumor growth and skin graft survival in preclinical models.[5] Furthermore, the related compound hydroquinone has been shown to be a potent inhibitor of Interleukin-2 (IL-2) dependent T-cell proliferation, a critical process in the adaptive immune response.[6] Hydroquinone interferes with the IL-2-dependent progression of T-cells through the S phase of the cell cycle without blocking IL-2 binding to its receptor.[6] This suggests that hydroxyanthraquinones may exert their immunosuppressive effects by disrupting T-cell signaling downstream of the IL-2 receptor.
Quantitative Immunosuppressive Activity
Currently, specific quantitative data such as IC50 values for the immunosuppressive effects of this compound are not available in the provided search results. The activity has been described qualitatively based on in vivo models.[5]
-
Tumor Growth in Allogeneic Recipients: The immunosuppressive activity was detected by an effect on tumor growth in pretreated allogeneic recipients.[5]
-
Skin Graft Survival: The effect on skin graft survival was another method used to confirm immunosuppressive properties.[5]
Experimental Protocols
The evaluation of the antitumor and immunosuppressive properties of this compound and its derivatives involves a range of standard and specialized laboratory techniques.
Antitumor Assays
3.1.1 Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
This assay is used to assess the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1.5 x 10³ cells/well) and cultured until adherent.[4][7]
-
Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for specified time periods (e.g., 24, 48, 72 hours).[2]
-
Reagent Incubation: A solution like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[1][4] Viable cells metabolize the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
3.1.2 Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the compound at desired concentrations for a set time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7] Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
3.1.3 Cell Invasion Assay (Transwell Assay)
This assay measures the invasive potential of cancer cells.
-
Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.
-
Cell Seeding: Cancer cells, pre-treated with the compound, are seeded into the upper chamber in a serum-free medium.[1][2] The lower chamber contains a medium with a chemoattractant like FBS.
-
Incubation: The plate is incubated to allow invasive cells to migrate through the Matrigel and the membrane.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
3.1.4 Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using an assay like BCA.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target proteins (e.g., SIRT1, p53, p-STAT3).[1][3] This is followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[8]
Immunosuppression Assays
3.2.1 T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes.
-
Cell Isolation: Primary human T lymphoblasts are isolated.
-
Stimulation: T-cells are stimulated to proliferate using an agent like immobilized anti-CD3 monoclonal antibodies or Interleukin-2 (IL-2).[6][9]
-
Compound Treatment: The stimulated cells are cultured with varying concentrations of the test compound (e.g., this compound derivative).
-
Proliferation Measurement: After a set incubation period, proliferation is measured. This can be done by adding a radiolabeled nucleotide (e.g., ³H-thymidine) and measuring its incorporation into newly synthesized DNA, or by using dye dilution assays.
-
Data Analysis: The inhibition of proliferation is calculated relative to untreated control cells.
3.2.2 In Vivo Graft Survival Assay
This model assesses immunosuppressive activity by measuring the rejection time of a tissue graft.
-
Grafting: A skin graft is transplanted from a donor animal to a genetically different (allogeneic) recipient.[5]
-
Compound Administration: The recipient animals are treated with the test compound or a vehicle control for a specified duration.
-
Monitoring: The grafts are monitored daily for signs of rejection (e.g., inflammation, necrosis).
-
Endpoint: The primary endpoint is the mean survival time of the graft. A significant extension in graft survival in the treated group compared to the control group indicates immunosuppressive activity.[5]
References
- 1. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-3-methylanthraquinone inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the first this compound substituted cyclotriphosphazenes and their cytotoxic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Antitumour and immunosuppressive activity of hydroxyanthraquinones and their glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human T lymphoblast proliferation by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine inhibits T cell proliferation by interfering with IL-2 production and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence of 2-Hydroxyanthraquinone in Medicinal Flora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyanthraquinone, a naturally occurring anthraquinone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural occurrence of this compound and its related compounds in various medicinal plants. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the quantitative presence of these compounds, outlines experimental protocols for their extraction and analysis, and illustrates the key biosynthetic and signaling pathways involved.
Natural Occurrence of this compound and Related Anthraquinones
This compound and its derivatives are secondary metabolites found in a variety of medicinal plants, often as glycosides.[1] The concentration and specific composition of these compounds can vary depending on the plant species, geographical location, and harvesting time. Key medicinal plants known to contain this compound and other significant anthraquinones are summarized below.
Table 1: Quantitative Occurrence of this compound and Related Anthraquinones in Select Medicinal Plants
| Medicinal Plant | Family | Active Compounds Identified | Quantitative Data (Dry Weight) | Plant Part |
| Rubia tinctorum (Madder) | Rubiaceae | This compound, Alizarin, Purpurin, Lucidin, Rubiadin | Di- and tri-hydroxyanthraquinone-glycosides: ~2%[2] | Roots |
| Hedyotis diffusa (Oldenlandia diffusa) | Rubiaceae | 2-Hydroxymethyl anthraquinone, 2-Hydroxy-3-methylanthraquinone | Data not available for this compound specifically. | Whole Plant |
| Morinda citrifolia (Noni) | Rubiaceae | Damnacanthal, Nordamnacanthal, Morindone | Anthraquinones are present, but quantitative data for this compound is not readily available.[3] | Roots |
| Senna tora (Sicklepod) | Fabaceae | Emodin, Chrysophanol, Rhein | Data not available for this compound specifically. | Seeds |
Biosynthesis of Anthraquinones in Plants
The biosynthesis of anthraquinones in higher plants primarily follows two distinct pathways: the polyketide pathway and the shikimate pathway.[4] The shikimate pathway is particularly relevant for the Rubiaceae family, which includes prominent this compound-containing plants like Rubia tinctorum and Hedyotis diffusa.[5]
Shikimate Pathway for Anthraquinone Biosynthesis
This pathway utilizes chorismate, an intermediate of the shikimate pathway, and isopentenyl diphosphate (IPP) derived from the methylerythritol phosphate (MEP) pathway to form the characteristic anthraquinone skeleton.[5]
Experimental Protocols
The extraction, isolation, and quantification of this compound from medicinal plants are crucial for research and drug development. The following sections outline generalized experimental protocols based on established methodologies for anthraquinone analysis.
Extraction of Anthraquinones
The choice of extraction method and solvent is critical for maximizing the yield of anthraquinones.
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
-
Solvent Selection: Methanol or ethanol are commonly used solvents for extracting anthraquinones.
-
Extraction Process:
-
Mix the powdered plant material with the selected solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process with fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Isolation and Purification
Column chromatography is a standard technique for isolating and purifying specific anthraquinones from the crude extract.
Protocol: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). This is known as gradient elution.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the desired anthraquinone.
-
Purification: Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used method for the quantitative analysis of anthraquinones.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the crude extract or isolated compound in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of methanol and an acidic aqueous solution (e.g., 0.1% formic acid in water).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where this compound shows maximum absorbance (e.g., 254 nm or 435 nm).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways Modulated by Hydroxyanthraquinones
While the direct signaling pathways of this compound are still under extensive investigation, studies on its derivatives, such as 2-hydroxy-3-methylanthraquinone and 2-hydroxymethyl anthraquinone, provide valuable insights into their potential mechanisms of action. These compounds have been shown to modulate key cellular signaling pathways involved in inflammation and apoptosis.
Inhibition of the TLR4-NF-κB Signaling Pathway
2-Hydroxymethyl anthraquinone, found in Hedyotis diffusa, has been demonstrated to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical component of the innate immune response and its dysregulation is implicated in various inflammatory diseases.
Induction of Apoptosis via the SIRT1/p53 Signaling Pathway
2-Hydroxy-3-methylanthraquinone, another derivative found in medicinal plants, has been shown to induce apoptosis in cancer cells by targeting the Sirtuin 1 (SIRT1)/p53 signaling pathway.[5] SIRT1 is a protein deacetylase that regulates various cellular processes, including cell death and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of 2-Hydroxymethyl Anthraquinone from Hedyotis diffusa Willd in Lipopolysaccharide-Induced Acute Lung Injury Mediated by TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 2-Hydroxyanthraquinone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of 2-Hydroxyanthraquinone, a naturally occurring anthraquinone with various biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the natural synthesis of this compound and its potential applications.
Introduction to this compound
This compound is a monohydroxyanthraquinone found in several plant species, including those from the Rubiaceae family such as Rubia tinctorum (madder) and Galium odoratum.[1] It serves as a precursor or intermediate in the biosynthesis of more complex anthraquinones and possesses notable biological properties that are of interest to the pharmaceutical and dye industries. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production.
The Shikimate Pathway: The Core of this compound Biosynthesis
In plants, the biosynthesis of this compound and other related anthraquinones proceeds via the shikimate pathway, not the polyketide pathway that is common in fungi and some bacteria.[2][3][4] The shikimate pathway provides the essential precursors for the formation of the characteristic tricyclic anthraquinone structure.
The pathway can be broadly divided into three main stages:
-
Formation of the Naphthoquinone Ring System: This stage involves the conversion of chorismate, a key intermediate of the shikimate pathway, into 1,4-dihydroxy-2-naphthoic acid (DHNA).
-
Introduction of the Third Ring: The third ring of the anthraquinone skeleton is formed through the isoprenoid pathway.
-
Hydroxylation and other modifications: A series of tailoring reactions, including hydroxylation, lead to the formation of this compound and other derivatives.
The initial steps of the pathway leading to the formation of o-succinylbenzoic acid (OSB) from chorismate and α-ketoglutarate are well-established.[2]
Following the formation of OSB, it is activated to OSB-CoA and then cyclized to form 1,4-dihydroxy-2-naphthoic acid (DHNA).
References
Toxicological Profile and Safety Data of 2-Hydroxyanthraquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hydroxyanthraquinone, a significant metabolite of the widely used industrial chemical anthraquinone, presents a toxicological profile of concern, primarily centered around its genotoxic potential. While comprehensive data for all toxicological endpoints are not available, existing studies indicate that this compound is mutagenic in bacterial reverse mutation assays. Its role as a metabolite of anthraquinone, a compound classified as a possible human carcinogen, necessitates a thorough understanding of its safety profile. This technical guide provides a detailed overview of the available toxicological data, experimental methodologies, and potential mechanisms of toxicity for this compound to support informed risk assessment and guide future research.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-hydroxyanthracene-9,10-dione | |
| Synonyms | 2-Hydroxy-9,10-anthraquinone, β-Hydroxyanthraquinone | [1] |
| CAS Number | 605-32-3 | [1] |
| Molecular Formula | C₁₄H₈O₃ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 314 °C (acetic acid) | [3] |
| Boiling Point | 409.7 ± 14.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in cold water, hot water, methanol, diethyl ether. | [4] |
Toxicological Data
The available toxicological data for this compound is primarily focused on genotoxicity. Data for other endpoints are limited, and in such cases, information on the parent compound, anthraquinone, is provided for context.
Acute Toxicity
No direct data on the acute toxicity (e.g., LD50) of this compound were identified.
For the parent compound, anthraquinone , the acute toxicity is low:
Subchronic and Chronic Toxicity
Specific subchronic or chronic toxicity studies on this compound were not identified.
For the parent compound, anthraquinone , a 90-day subchronic oral toxicity study in Sprague Dawley rats established a No Observed Adverse Effect Level (NOAEL) of 1.36 mg/kg bw/day and a Lowest Observed Adverse Effect Level (LOAEL) of 5.44 mg/kg bw/day, based on hyaline droplet accumulation in the renal tubules in both sexes and anemia in females.[5][6][7][9]
Genotoxicity
This compound has been shown to be mutagenic in several bacterial reverse mutation assays (Ames test). However, the results are conflicting regarding the specific Salmonella typhimurium strains affected and the requirement for metabolic activation.
| Test System | Strain(s) | Metabolic Activation | Result | Reference(s) |
| Bacterial Reverse Mutation Assay | S. typhimurium TA98 | With and without | Positive | [10] |
| Bacterial Reverse Mutation Assay | S. typhimurium TA100 | With | Positive | [10] |
| Bacterial Reverse Mutation Assay | S. typhimurium TA1537 | Not specified | Mutagenic | [11] |
| Bacterial Reverse Mutation Assay | S. typhimurium TA100 | With S9 mix | Mutagenic | [12] |
The genotoxicity of hydroxyanthraquinones appears to be dependent on their chemical structure.[11] It has been suggested that hydroxyl substituents are necessary for the mutagenicity of anthraquinones.[12] Notably, this compound has been reported to be a more potent mutagen in S. typhimurium TA98 than 9-nitroanthracene, a known mutagenic impurity in some commercial preparations of anthraquinone.[10]
Carcinogenicity
There are no direct carcinogenicity bioassays available for this compound.[13] However, it is a known metabolite of anthraquinone in rats.[10][13] The National Toxicology Program (NTP) conducted a 2-year carcinogenicity study on anthraquinone in F344/N rats and B6C3F1 mice. The study concluded that there was "clear evidence of carcinogenic activity" in male and female rats (kidney and urinary bladder tumors) and in male and female mice (liver tumors).[13][14][15]
The mechanism of anthraquinone's carcinogenicity is debated. One hypothesis is that it is due to the presence of mutagenic impurities, such as 9-nitroanthracene, in the tested material. Another hypothesis is that the carcinogenicity is related to its metabolism to genotoxic compounds, such as this compound.[10][13]
Reproductive and Developmental Toxicity
No specific studies on the reproductive or developmental toxicity of this compound were identified.
For the parent compound, anthraquinone , a prenatal developmental toxicity study in rats showed maternal toxicity (decreased body weight and food consumption) and an increased number of visceral malformations in fetuses at the highest dose group (217.6 mg/kg bw). The NOAEL for developmental toxicity was established at 21.76 mg/kg bw.
Skin Sensitization
According to the GHS classification, this compound may cause an allergic skin reaction.[16] However, no quantitative data from studies such as the Local Lymph Node Assay (LLNA) to determine the EC3 value (the effective concentration to produce a stimulation index of 3) were found.
Potential Mechanisms of Toxicity and Signaling Pathways
The precise mechanisms underlying the toxicity of this compound are not fully elucidated. However, its genotoxicity suggests a direct interaction with DNA. The formation of reactive metabolites is a potential mechanism for the toxicity of many aromatic compounds.[17][18][19][20]
A study on the closely related compound, 2-hydroxy-3-methyl anthraquinone, demonstrated that it induces apoptosis in human hepatocellular carcinoma cells by targeting the SIRT1/p53 signaling pathway.[1][4] This pathway is crucial for regulating cell cycle, DNA repair, and apoptosis. Inhibition of SIRT1 can lead to increased acetylation and activation of p53, a tumor suppressor protein, which can then trigger apoptosis. While this study focused on anticancer effects, the modulation of such a critical pathway could also be a mechanism of toxicity in normal cells.
Below is a hypothetical signaling pathway illustrating the potential involvement of the SIRT1/p53 pathway in this compound-induced toxicity.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. This compound | CAS#:605-32-3 | Chemsrc [chemsrc.com]
- 4. hmdb.ca [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Genotoxicity testing of the anthraquinone dye Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Synthesis of the first this compound substituted cyclotriphosphazenes and their cytotoxic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. NTP technical report on the toxicology and carcinogenesis studies of anthraquinone (CAS No. 84-65-1) in F344/N rats and B6C3F1 mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C14H8O3 | CID 11796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. drughunter.com [drughunter.com]
- 19. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wiley-VCH - Reactive Drug Metabolites [wiley-vch.de]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydroxyanthraquinone from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-hydroxyanthraquinone, a valuable intermediate in the manufacturing of dyes and pharmaceuticals, starting from phthalic anhydride. Two primary synthetic routes are presented: a Friedel-Crafts acylation pathway involving an anisole intermediate, and a classical approach through the sulfonation of anthraquinone.
Route 1: Friedel-Crafts Acylation of Anisole followed by Cyclization and Demethylation
This modern approach offers a regioselective synthesis of this compound. The synthesis proceeds in three main steps:
-
Friedel-Crafts Acylation: Phthalic anhydride undergoes a Friedel-Crafts acylation with anisole in the presence of a Lewis acid catalyst to produce 2-(4-methoxybenzoyl)benzoic acid.
-
Cyclization: The resulting 2-(4-methoxybenzoyl)benzoic acid is cyclized using a strong acid to form 2-methoxyanthraquinone.
-
Demethylation: The methoxy group of 2-methoxyanthraquinone is cleaved to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-methoxybenzoyl)benzoic acid
-
Materials:
-
Phthalic anhydride: 14.8 g (0.1 mol)
-
Anisole: 10.8 g (0.1 mol)
-
Anhydrous aluminum chloride (AlCl₃): 29.3 g (0.22 mol)
-
Dichloromethane (CH₂Cl₂): 200 mL
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (29.3 g) and dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate beaker, dissolve phthalic anhydride (14.8 g) and anisole (10.8 g) in dichloromethane (100 mL).
-
Add the solution from the beaker to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (100 mL), followed by saturated NaHCO₃ solution (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield crude 2-(4-methoxybenzoyl)benzoic acid.
-
Recrystallize the crude product from ethanol/water to obtain pure 2-(4-methoxybenzoyl)benzoic acid.
-
Step 2: Synthesis of 2-methoxyanthraquinone
-
Materials:
-
2-(4-methoxybenzoyl)benzoic acid: 25.6 g (0.1 mol)
-
Concentrated sulfuric acid (H₂SO₄): 150 mL
-
-
Procedure:
-
In a 250 mL beaker, carefully add 2-(4-methoxybenzoyl)benzoic acid (25.6 g) to concentrated sulfuric acid (150 mL) with stirring.
-
Heat the mixture to 100 °C in an oil bath and maintain this temperature for 2 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice.
-
The precipitate of 2-methoxyanthraquinone is collected by vacuum filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60 °C.
-
Step 3: Synthesis of this compound
-
Materials:
-
2-methoxyanthraquinone: 23.8 g (0.1 mol)
-
Anhydrous aluminum chloride (AlCl₃): 40 g (0.3 mol)
-
Toluene: 200 mL
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methoxyanthraquinone (23.8 g) and anhydrous aluminum chloride (40 g) in toluene (200 mL).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and slowly add 1 M HCl (200 mL).
-
The precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Quantitative Data Summary
| Step | Product | Starting Materials | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2-(4-methoxybenzoyl)benzoic acid | Phthalic anhydride, Anisole, AlCl₃ | 1 : 1 : 2.2 | 12 | 0 to RT | ~85 |
| 2 | 2-methoxyanthraquinone | 2-(4-methoxybenzoyl)benzoic acid, H₂SO₄ | - | 2 | 100 | ~95 |
| 3 | This compound | 2-methoxyanthraquinone, AlCl₃ | 1 : 3 | 4 | 110 | ~90 |
Diagrams
Caption: Workflow for the synthesis of this compound via the Friedel-Crafts acylation route.
Route 2: Sulfonation of Anthraquinone and Subsequent Alkali Fusion
This classical industrial method involves the initial synthesis of anthraquinone, followed by sulfonation at the 2-position and subsequent nucleophilic substitution with hydroxide.
-
Anthraquinone Synthesis: Phthalic anhydride is reacted with benzene to form 2-benzoylbenzoic acid, which is then cyclized to anthraquinone.
-
Sulfonation: Anthraquinone is sulfonated using fuming sulfuric acid (oleum) to yield anthraquinone-2-sulfonic acid.
-
Alkali Fusion: The sodium salt of anthraquinone-2-sulfonic acid is fused with sodium hydroxide at high temperatures to produce this compound.
Experimental Protocols
Step 1a: Synthesis of 2-benzoylbenzoic acid
-
Materials:
-
Phthalic anhydride: 148 g (1.0 mol)
-
Benzene: 780 mL (8.8 mol)
-
Anhydrous aluminum chloride (AlCl₃): 300 g (2.25 mol)
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
-
Procedure:
-
In a 2 L three-necked flask, suspend anhydrous AlCl₃ (300 g) in benzene (780 mL).
-
Add phthalic anhydride (148 g) portion-wise with stirring.
-
Heat the mixture under reflux for 3 hours. Hydrogen chloride gas will be evolved.
-
Cool the reaction mixture and carefully pour it onto a mixture of 1 kg of ice and 200 mL of concentrated HCl.
-
Steam distill the mixture to remove excess benzene.
-
Filter the hot solution to remove insoluble impurities.
-
Cool the filtrate to precipitate crude 2-benzoylbenzoic acid.
-
Purify by dissolving the crude product in 10% Na₂CO₃ solution, treating with activated charcoal, filtering, and re-precipitating with HCl.
-
Step 1b: Synthesis of Anthraquinone
-
Materials:
-
2-benzoylbenzoic acid: 226 g (1.0 mol)
-
Concentrated sulfuric acid (H₂SO₄): 1 L
-
-
Procedure:
-
Dissolve 2-benzoylbenzoic acid (226 g) in concentrated H₂SO₄ (1 L).
-
Heat the solution to 120-130 °C for 2 hours.
-
Cool the mixture and pour it carefully onto 5 L of ice water.
-
Filter the precipitated anthraquinone, wash thoroughly with water until neutral, and dry.
-
Step 2: Synthesis of Sodium Anthraquinone-2-sulfonate
-
Materials:
-
Anthraquinone: 208 g (1.0 mol)
-
20% Oleum (fuming sulfuric acid): 400 mL
-
Sodium chloride (NaCl)
-
-
Procedure:
-
In a sulfonating pot, heat 20% oleum (400 mL) to 120 °C.
-
Add anthraquinone (208 g) in portions over 1 hour, maintaining the temperature at 120-125 °C.
-
After the addition is complete, continue heating at 125 °C for 4 hours.
-
Cool the reaction mixture to 80 °C and carefully add it to 2 L of water.
-
Boil the diluted solution and add sodium chloride until the product precipitates.
-
Filter the hot solution to collect the sodium anthraquinone-2-sulfonate. Wash with a small amount of cold brine and dry.
-
Step 3: Synthesis of this compound
-
Materials:
-
Sodium anthraquinone-2-sulfonate: 310 g (1.0 mol)
-
Sodium hydroxide (NaOH): 600 g
-
Potassium chlorate (KClO₃): 30 g
-
Water: 300 mL
-
Dilute sulfuric acid (H₂SO₄)
-
-
Procedure:
-
In a high-temperature autoclave, prepare a melt of sodium hydroxide (600 g) and potassium chlorate (30 g) in water (300 mL).
-
Heat the mixture to 200 °C.
-
Add sodium anthraquinone-2-sulfonate (310 g) in small portions with vigorous stirring.
-
After the addition, raise the temperature to 220-230 °C and maintain for 6 hours.
-
Cool the melt and dissolve it in 5 L of hot water.
-
Acidify the solution with dilute sulfuric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with hot water, and recrystallize from ethanol.
-
Quantitative Data Summary
| Step | Product | Starting Materials | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1a | 2-benzoylbenzoic acid | Phthalic anhydride, Benzene, AlCl₃ | 1 : 8.8 : 2.25 | 3 | Reflux | ~90 |
| 1b | Anthraquinone | 2-benzoylbenzoic acid, H₂SO₄ | - | 2 | 120-130 | ~95 |
| 2 | Sodium anthraquinone-2-sulfonate | Anthraquinone, 20% Oleum | - | 4 | 120-125 | ~80 |
| 3 | This compound | Sodium anthraquinone-2-sulfonate, NaOH | 1 : 15 | 6 | 220-230 | ~75 |
Diagrams
Caption: Workflow for the synthesis of this compound via the sulfonation route.
Application Notes and Protocols for the Synthesis of 2-Hydroxyanthraquinone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyanthraquinone is a significant organic compound belonging to the anthraquinone family. Its derivatives are widely recognized for their diverse biological activities, including potential applications in cancer therapy. This document provides detailed application notes and experimental protocols for the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation reaction. This method involves a two-step process: the initial acylation of a suitable aromatic substrate with phthalic anhydride to form an o-aroylbenzoic acid intermediate, followed by an intramolecular cyclization to yield the final anthraquinone product.
Reaction Overview
The synthesis of this compound via Friedel-Crafts acylation presents certain challenges, particularly when using phenol as the starting material. The presence of the hydroxyl group on the aromatic ring can lead to undesired side reactions, such as O-acylation, and can complicate the reaction due to the interaction of the Lewis acid catalyst with the lone pair of electrons on the oxygen atom. To circumvent these issues, a common strategy involves the use of a protected phenol or a phenol ether, such as anisole or phenoxybenzene, followed by a deprotection step.
This protocol will detail a reliable method for the synthesis of this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₈O₃ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Data not available in search results | |
| Solubility | Data not available in search results | |
| ¹H NMR | Spectral data available | |
| ¹³C NMR | Spectral data available | |
| Mass Spectrometry | Spectral data available | [1] |
| Typical Yield | High yield (79% for a similar reaction) | [2] |
Experimental Protocols
Step 1: Friedel-Crafts Acylation of a Phenolic Substrate with Phthalic Anhydride
This initial step involves the reaction of an aromatic compound with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a 2-aroylbenzoic acid intermediate.[2]
Materials:
-
Phthalic anhydride
-
Anisole (methoxybenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Sodium carbonate solution
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride and anisole in dry nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride to the cooled and stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it successively with dilute HCl, water, and sodium carbonate solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-(4-methoxybenzoyl)benzoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Intramolecular Cyclization to form 2-Methoxyanthraquinone
The 2-(4-methoxybenzoyl)benzoic acid intermediate is then cyclized in the presence of a strong acid to form the corresponding anthraquinone.
Materials:
-
2-(4-methoxybenzoyl)benzoic acid
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
Procedure:
-
Add the purified 2-(4-methoxybenzoyl)benzoic acid to concentrated sulfuric acid or polyphosphoric acid in a reaction vessel.
-
Heat the mixture at a specific temperature (e.g., 100-120 °C) for a designated period, with stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The precipitated 2-methoxyanthraquinone is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.
Step 3: Demethylation to this compound
The final step involves the cleavage of the methyl ether to yield the desired this compound.
Materials:
-
2-Methoxyanthraquinone
-
Hydrobromic acid (HBr) in acetic acid or another suitable demethylating agent (e.g., BBr₃)
Procedure:
-
Dissolve 2-methoxyanthraquinone in a suitable solvent (e.g., acetic acid).
-
Add a solution of hydrobromic acid in acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated this compound by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Extraction and Isolation of 2-Hydroxyanthraquinone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyanthraquinone is a naturally occurring anthraquinone derivative found in various plant species. It belongs to a class of compounds known for their diverse pharmacological activities, including antibacterial, antioxidant, and estrogenic properties. This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant materials, intended for use in research and drug development.
Plant Sources
This compound and its derivatives have been identified in several plant families. The table below summarizes some of the key plant sources.
| Plant Family | Species | Plant Part | Reported Anthraquinones |
| Rubiaceae | Rubia tinctorum (Madder) | Roots | Alizarin (1,2-dihydroxyanthraquinone), Purpurin, Rubiadin, Lucidin[1][2] |
| Rubiaceae | Morinda citrifolia (Noni) | Roots | Damnacanthal, Nordamnacanthal, Morindone, 2-ethoxy-1-hydroxyanthraquinone[3][4] |
| Rubiaceae | Spermacoce latifolia | Whole Plant | 1,2,6-trihydroxy-5-methoxy-9,10-anthraquinone[5] |
| Polygonaceae | Rheum species (Rhubarb) | Roots/Rhizomes | Emodin, Aloe-emodin, Rhein, Chrysophanol, Physcion[6][7] |
| Fabaceae | Cassia species (Senna) | Leaves, Pods | Sennosides, Rhein, Aloe-emodin[8] |
Quantitative Data on Anthraquinone Yields
Specific quantitative data for the yield of this compound is limited in the available literature. Most studies focus on the total anthraquinone content or the yield of major, related anthraquinones. The following table presents a summary of available quantitative data for total and specific anthraquinones from various plant sources to provide a comparative perspective.
| Plant Species | Plant Part | Extraction Method | Solvent | Compound | Yield |
| Rubia tinctorum | Roots | - | - | Total Anthraquinones | ~2% of dry weight[1] |
| Rubia tinctorum | Roots | - | - | Alizarin | 6.1 - 11.8 mg/g of root[9] |
| Cassia fistula | Pod Pulp | Decoction | Water | Total Anthraquinone Glycosides | 0.238% w/w (calculated as rhein) |
| Senna alata | Leaves | Reflux | 5% HCl, 5% FeCl₃, 15% water in Methanol | Total Anthraquinones | 1.67% w/w[8] |
| Rheum australe | Roots | Methanol:Water (1:2) | - | Emodin | 15% of extract[6] |
| Rheum australe | Roots | Methanol:Water (1:2) | - | Physcion | 4.2% of extract[6] |
| Rheum australe | Roots | Methanol:Water (1:2) | - | Aloe-emodin | 0.46% of extract[6] |
| Rheum australe | Roots | Methanol:Water (1:2) | - | Chrysophanol | 1.6% of extract[6] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of Anthraquinones
This protocol describes a general method for the exhaustive extraction of anthraquinones from dried plant material using a Soxhlet apparatus.
Materials:
-
Dried and powdered plant material (e.g., roots of Rubia tinctorum)
-
Soxhlet apparatus (round bottom flask, extraction chamber, condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Ethanol (70-95%) or Methanol
-
Rotary evaporator
-
Glass wool
Procedure:
-
Sample Preparation: Weigh approximately 20-30 g of the finely powdered, dried plant material.
-
Loading the Thimble: Place a small plug of glass wool at the bottom of the cellulose extraction thimble and then add the weighed plant material.
-
Assembly: Place the thimble inside the extraction chamber of the Soxhlet apparatus. Assemble the apparatus with a 500 mL round bottom flask containing 300 mL of the chosen solvent (e.g., 80% ethanol) and boiling chips. Connect the condenser and ensure a steady flow of cold water.
-
Extraction: Gently heat the solvent in the round bottom flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip into the extraction chamber containing the thimble. The chamber will slowly fill with the warm solvent. Once the solvent reaches the top of the siphon arm, the entire content of the extraction chamber is siphoned back into the round bottom flask.
-
Duration: Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning cycles. The completion of the extraction can be visually assessed when the solvent in the siphon arm becomes colorless.
-
Concentration: After the extraction is complete, allow the apparatus to cool. Remove the round bottom flask and concentrate the extract to dryness using a rotary evaporator at a temperature below 50°C to avoid degradation of the compounds.
-
Storage: Store the dried crude extract in a desiccator until further purification.
Protocol 2: Isolation of this compound by Column Chromatography
This protocol outlines the separation and purification of this compound from the crude plant extract using silica gel column chromatography.
Materials:
-
Crude anthraquinone extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column with a stopcock
-
Cotton wool or glass wool
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract (e.g., 1-2 g) in a minimal amount of the initial mobile phase (e.g., 100% hexane or a low polarity mixture like 95:5 hexane:ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin the elution with the initial, low-polarity solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient could be:
-
100% Hexane
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
And so on, up to 100% Ethyl Acetate, followed by a more polar solvent like methanol if necessary.
-
-
-
Fraction Collection:
-
Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL) in separate tubes or flasks.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp. Fractions containing the same compound (i.e., having the same Rf value) should be pooled together.
-
-
Isolation of this compound:
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry, and NMR.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and isolation of this compound.
Estrogen Receptor Signaling Pathway
Caption: Activation of the Estrogen Receptor signaling pathway by this compound.
References
- 1. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview [mdpi.com]
- 2. Red, redder, madder. Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum) | Semantic Scholar [semanticscholar.org]
- 3. A new anthraquinone from Morinda citrifolia roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthraquinone Content in Noni (Morinda citrifolia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new anthraquinone and a new naphthoquinone from the whole plant of Spermacoce latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol for the Chromatographic Purification of 2-Hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyanthraquinone is a naturally occurring compound found in various plants and is also a key intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals. Its potential therapeutic properties have garnered interest in the fields of drug discovery and development. The purity of this compound is crucial for accurate biological and pharmacological studies. This document provides detailed protocols for the purification of this compound from a crude synthetic mixture using flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the quantitative data obtained from the purification of a crude this compound sample. The initial purity of the crude material was determined by analytical HPLC to be approximately 85%.
Table 1: Flash Column Chromatography Purification Results
| Parameter | Value |
| Chromatography Mode | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate Gradient (95:5 to 80:20) |
| Initial Purity | 85.2% |
| Final Purity | 97.5% |
| Recovery/Yield | 88% |
Table 2: Preparative HPLC Purification Results
| Parameter | Value |
| Chromatography Mode | Preparative Reverse-Phase HPLC |
| Stationary Phase | C18 Silica Gel (10 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Initial Purity | 97.5% (from flash chromatography) |
| Final Purity | >99.5% |
| Recovery/Yield | 92% |
| Retention Time | 12.8 min |
Experimental Protocols
Analytical Method for Purity Determination
An analytical HPLC method was used to determine the purity of the crude material and the purified fractions.
-
Instrument: Standard Analytical HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.
Protocol for Flash Column Chromatography
This protocol is designed for the initial purification of a crude this compound sample.
-
Column Packing:
-
A glass column is dry-packed with silica gel (230-400 mesh).
-
The packed column is equilibrated with the initial mobile phase (95:5 Hexane:Ethyl Acetate).
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of dichloromethane.
-
A small amount of silica gel is added to the solution, and the solvent is evaporated to obtain a dry, free-flowing powder.
-
This dry powder is then carefully loaded onto the top of the packed column.
-
-
Elution:
-
The elution is started with 95:5 Hexane:Ethyl Acetate.
-
The polarity of the mobile phase is gradually increased to 80:20 Hexane:Ethyl Acetate to elute the this compound.
-
-
Fraction Collection:
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of 90:10 Hexane:Ethyl Acetate and visualized under UV light.
-
-
Post-Purification:
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
-
Protocol for Preparative HPLC
This protocol is for the final polishing of the this compound to achieve very high purity.
-
System Preparation:
-
The preparative HPLC system is equipped with a C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
The system is equilibrated with the initial mobile phase conditions.
-
-
Sample Preparation:
-
The this compound obtained from flash chromatography is dissolved in a mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 60% B to 90% B over 30 minutes is employed.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 254 nm.
-
-
Fraction Collection:
-
The peak corresponding to this compound is collected using an automated fraction collector.
-
-
Product Recovery:
-
The collected fraction is concentrated under reduced pressure to remove the majority of the acetonitrile.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to recover the final high-purity product.
-
Visualizations
General Workflow for Chromatographic Purification
Application Notes and Protocols: 2-Hydroxyanthraquinone as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Hydroxyanthraquinone as a fluorescent probe for the detection of various analytes. This document is intended for researchers and professionals in the fields of analytical chemistry, materials science, and drug development.
Introduction
This compound is a fluorescent molecule belonging to the anthraquinone family. Anthraquinone derivatives have garnered significant interest as chemosensors due to their inherent photophysical properties and ability to interact with a variety of analytes. The fluorescence of this compound can be modulated, either quenched ("turn-off") or enhanced ("turn-on"), upon interaction with specific metal ions, anions, and organic molecules. This response forms the basis of its application as a selective and sensitive fluorescent probe. The primary mechanisms governing this change in fluorescence often involve photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of a non-fluorescent complex.[1][2]
Principle of Detection
The use of this compound as a fluorescent probe is primarily based on the principle of fluorescence modulation. In its ground state, the probe exhibits a characteristic fluorescence emission when excited at a specific wavelength. Upon binding with a target analyte, the electronic properties of the fluorophore are altered, leading to a change in the fluorescence intensity.
-
Fluorescence Quenching ("Turn-Off" Sensing): In this mechanism, the analyte, upon binding to this compound, provides a pathway for non-radiative decay of the excited state. This can occur through processes like electron transfer from the excited probe to the analyte or formation of a non-fluorescent ground-state complex.[3][4] This results in a decrease in fluorescence intensity that is proportional to the concentration of the analyte.
-
Fluorescence Enhancement ("Turn-On" Sensing): In some cases, the interaction with an analyte can restrict intramolecular vibrations or rotations, or inhibit a pre-existing quenching process (like PET), leading to a significant increase in fluorescence quantum yield.[2][5] This "turn-on" response provides a high signal-to-noise ratio for detection.
Potential Applications
Based on the known reactivity of the anthraquinone scaffold, this compound is a promising candidate for the detection of:
-
Heavy Metal Ions: Ions such as Hg²⁺, Cu²⁺, and Al³⁺ are known to interact with hydroxyl and carbonyl groups, which are present in this compound. Such interactions can lead to distinct changes in the fluorescence spectrum.
-
Nitroaromatic Compounds: These electron-deficient molecules can act as quenchers for many fluorophores, including anthraquinone derivatives, through electron transfer mechanisms.[1][4] This makes this compound a potential probe for the detection of explosives and environmental pollutants.
-
Anions: Specific anions, such as cyanide (CN⁻), can interact with the probe, leading to a "turn-on" fluorescence response.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the literature, the following table provides expected performance characteristics based on studies of similar anthraquinone-based probes. Note: These values should be considered as starting points, and experimental validation is crucial.
| Analyte Class | Potential Analytes | Detection Mechanism | Estimated Limit of Detection (LOD) | Linear Range (Typical) |
| Heavy Metal Ions | Hg²⁺, Cu²⁺, Pb²⁺, Al³⁺ | Fluorescence Quenching or Enhancement | 10 nM - 1 µM | 0.05 - 10 µM |
| Nitroaromatics | 2,4,6-Trinitrotoluene (TNT), Picric Acid | Fluorescence Quenching | 50 nM - 5 µM | 0.1 - 50 µM |
| Anions | Cyanide (CN⁻) | "Turn-On" Fluorescence | 100 nM - 2 µM | 0.5 - 20 µM |
Experimental Protocols
The following are generalized protocols for using this compound as a fluorescent probe. It is critical to optimize these protocols for each specific analyte and experimental setup.
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Spectroscopic grade solvents (e.g., DMSO, Acetonitrile, Methanol, Ethanol)
-
Deionized water
-
Buffer solutions (e.g., Phosphate-buffered saline (PBS), HEPES)
-
Stock solutions of target analytes and potential interfering ions
-
Fluorometer/Spectrofluorometer
-
Quartz cuvettes
Preparation of Stock Solutions
-
This compound Stock Solution (1 mM): Dissolve an appropriate amount of this compound in a minimal amount of DMSO or another suitable organic solvent. Dilute to the final volume with the chosen experimental solvent (e.g., acetonitrile or buffer). Store in the dark at 4°C.
-
Analyte Stock Solutions (10 mM): Prepare stock solutions of the target analytes (e.g., metal salts, nitroaromatic compounds, cyanide salts) in deionized water or a suitable solvent.
-
Working Solutions: Prepare fresh working solutions of the probe and analytes by diluting the stock solutions in the experimental buffer or solvent just before use.
General Protocol for Fluorescence Measurements
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission slits to an appropriate width (e.g., 5 nm). Based on spectral data for similar compounds, a starting excitation wavelength (λex) around 420 nm and an emission wavelength (λem) scan from 450 nm to 700 nm is recommended.[6] The optimal wavelengths should be determined experimentally.
-
Blank Measurement: To a quartz cuvette, add 3 mL of the experimental buffer/solvent. Record the fluorescence spectrum to obtain a baseline.
-
Probe Measurement: Add a specific volume of the this compound working solution to the cuvette to achieve the desired final concentration (e.g., 10 µM). Record the fluorescence spectrum. This will be your initial fluorescence intensity (F₀).
-
Titration with Analyte: Sequentially add small aliquots of the analyte working solution to the cuvette containing the probe. After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 2-5 minutes). Record the fluorescence spectrum (F).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (or the ratio of F₀/F for quenching) against the analyte concentration. For quenching experiments, a Stern-Volmer plot (F₀/F vs. [Analyte]) can be constructed to analyze the quenching mechanism.[3]
Protocol for Selectivity Studies
-
Prepare solutions of the this compound probe (e.g., 10 µM) containing a high concentration (e.g., 10-100 equivalents) of various potentially interfering ions/molecules.
-
Record the fluorescence spectrum of each solution.
-
To these solutions, add the target analyte at a concentration known to cause a significant fluorescence change.
-
Record the fluorescence spectra again and compare the response to that of the probe with only the target analyte.
Visualizations
Experimental Workflow
Caption: General experimental workflow for using this compound as a fluorescent probe.
"Turn-Off" Fluorescence Quenching Mechanism
Caption: Simplified Jablonski diagram illustrating the "turn-off" fluorescence quenching mechanism.
"Turn-On" Fluorescence Mechanism
Caption: Schematic of a "turn-on" fluorescence mechanism where analyte binding inhibits a quenching process.
References
- 1. Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. A turn-on anthraquinone-derived colorimetric and fluorometric dual-mode probe for highly selective Hg2+ determination and bioimaging in living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. an-anthraquinone-based-turn-on-fluorescence-probe-for-hg2-detection-and-its-application-in-cell-imaging - Ask this paper | Bohrium [bohrium.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 2-Hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
2-Hydroxyanthraquinone and its derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. The anthraquinone scaffold is a key component in several established chemotherapeutic drugs, and modifications at the 2-hydroxy position have led to the discovery of new molecules with potent and selective anticancer activities. These compounds often exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways crucial for cancer cell survival and growth.
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of two classes of novel anticancer agents derived from this compound: This compound-substituted cyclotriphosphazenes and 2-hydroxy-3-methyl anthraquinone .
Part 1: this compound Substituted Cyclotriphosphazenes
Application Notes
Novel cyclotriphosphazene derivatives incorporating this compound have demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and human colon adenocarcinoma (DLD-1) cell lines. These compounds are synthesized via a nucleophilic substitution reaction, where the hydroxyl group of this compound displaces a chlorine atom on a cyclotriphosphazene core. The resulting compounds exhibit promising anticancer potential with IC₅₀ values in the low micromolar range, indicating their potency. Furthermore, some of these derivatives have shown a degree of selectivity, with lower toxicity towards normal breast and colon epithelial cells.[1]
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative this compound substituted cyclotriphosphazenes against various cancer and normal cell lines.
| Compound ID | Cell Line | Cell Type | IC₅₀ (µM)[1] |
| Compound 7 | MCF-7 | Human Breast Adenocarcinoma | 2.5 |
| MCF-12A | Normal Breast Epithelium | 40 | |
| Compound 8 | DLD-1 | Human Colon Adenocarcinoma | 5 |
| CCD-18Co | Normal Colon Epithelium | 40 |
Experimental Protocols
This protocol describes a general method for the nucleophilic substitution of a chlorinated cyclotriphosphazene with this compound.[2]
Materials:
-
Hexachlorocyclotriphosphazene (N₃P₃Cl₆) or a partially substituted chlorocyclotriphosphazene derivative
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous acetone
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting chlorocyclotriphosphazene derivative in anhydrous acetone.
-
Add this compound to the solution. The molar ratio of this compound to the available P-Cl bonds on the cyclotriphosphazene can be varied to control the degree of substitution.
-
Add cesium carbonate (typically 1.5-2 equivalents per mole of this compound) to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), filter the mixture to remove the cesium salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound substituted cyclotriphosphazene.
-
Characterize the final product using spectroscopic methods such as NMR (¹H, ³¹P), FT-IR, and mass spectrometry.
Diagram 1.1: Synthetic Workflow for this compound Substituted Cyclotriphosphazenes
Caption: Workflow for the synthesis of this compound cyclotriphosphazenes.
Part 2: 2-Hydroxy-3-methyl anthraquinone (HMA)
Application Notes
2-Hydroxy-3-methyl anthraquinone (HMA) is a derivative that has shown significant anticancer effects, particularly against human hepatocellular carcinoma (HepG2) cells. HMA inhibits cell proliferation and invasion, and most notably, induces apoptosis. The mechanism of action has been linked to the downregulation of Sirtuin-1 (SIRT1) and the subsequent upregulation of the tumor suppressor protein p53 and its downstream targets.[3][4] This leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the activation of caspases 9 and 3, key executioners of apoptosis.
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC₅₀) of HMA on the proliferation of HepG2 cells at different time points.
| Time (hours) | IC₅₀ (µM)[4] |
| 24 | 126.3 |
| 48 | 98.6 |
| 72 | 80.55 |
Experimental Protocols
This protocol describes a general method for the synthesis of 2-hydroxy-3-methyl anthraquinone via a Friedel-Crafts acylation reaction.
Materials:
-
Phthalic anhydride
-
2-Methylphenol (o-cresol)
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
A suitable solvent (e.g., nitrobenzene or a chlorinated solvent)
-
Concentrated sulfuric acid (H₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Friedel-Crafts Acylation: In a round-bottom flask, dissolve phthalic anhydride and 2-methylphenol in the chosen solvent. Cool the mixture in an ice bath.
-
Slowly add aluminum chloride in portions while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 2-(2-hydroxy-3-methylbenzoyl)benzoic acid.
-
Cyclization: Add the crude product to concentrated sulfuric acid and heat (e.g., 100-120 °C) for a few hours until cyclization is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto ice to precipitate the 2-hydroxy-3-methyl anthraquinone.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-hydroxy-3-methyl anthraquinone.
-
Characterize the final product using spectroscopic methods.
Diagram 2.1: Logical Flow of HMA Synthesis
Caption: Synthesis of HMA via Friedel-Crafts acylation and cyclization.
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, DLD-1, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Diagram 2.2: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
This protocol is for analyzing the protein expression levels in the SIRT1/p53 signaling pathway in HepG2 cells treated with HMA.[3]
Materials:
-
HepG2 cells
-
6-well plates
-
HMA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SIRT1, anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-9, anti-caspase-3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed HepG2 cells in 6-well plates and treat with HMA at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4 °C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4 °C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Diagram 2.3: SIRT1/p53 Signaling Pathway
Caption: HMA induces apoptosis via the SIRT1/p53 signaling pathway.
References
- 1. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
Application of 2-Hydroxyanthraquinone in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyanthraquinone, a derivative of anthraquinone, has been investigated as a potential photosensitizer in dye-sensitized solar cells (DSSCs). Its molecular structure allows for the absorption of visible light, a prerequisite for any dye used in this technology. However, research indicates that while anthraquinone-based dyes exhibit good photostability and light absorption properties, their overall performance in DSSCs is often limited by inefficient electron injection into the semiconductor's conduction band. This document provides a comprehensive overview of the application of this compound in DSSCs, including its performance characteristics, detailed experimental protocols for cell fabrication, and an explanation of the underlying charge transfer mechanisms.
Performance of Anthraquinone-Based Dyes in DSSCs
The power conversion efficiency (PCE) of DSSCs sensitized with anthraquinone derivatives has been reported to be relatively low. The strong electron-withdrawing nature of the anthraquinone core can hinder the efficient injection of electrons from the excited dye molecule into the conduction band of the titanium dioxide (TiO₂) photoanode. The table below summarizes the reported performance of DSSCs using anthraquinone-based dyes. It is important to note that these values are for derivatives and provide an expected range for this compound.
| Dye System | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| Amino-hydroxyanthraquinone derivative | Not Reported | Not Reported | Not Reported | 0.125 | Sun et al., 2007[1] |
| Sulfonate anthraquinone (AQS) hybrid with LDHs | Not Reported | Not Reported | Not Reported | 0.20 | Kim et al., 2010[1] |
Experimental Protocols
Synthesis of this compound
A general laboratory-scale synthesis of this compound can be adapted from established methods. One common route involves the Friedel-Crafts acylation of a suitably substituted benzene derivative with phthalic anhydride, followed by cyclization.
Materials:
-
Phthalic anhydride
-
2-Methoxynaphthalene
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Friedel-Crafts Acylation: Dissolve 2-methoxynaphthalene and phthalic anhydride in nitrobenzene. Cool the mixture in an ice bath.
-
Slowly add anhydrous AlCl₃ to the mixture while stirring continuously. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Cyclization: Pour the reaction mixture into a mixture of ice and concentrated HCl to hydrolyze the aluminum complex.
-
The resulting precipitate is filtered, washed with water, and then treated with a hot aqueous solution of NaOH to effect cyclization.
-
Acidification and Purification: Acidify the alkaline solution with HCl to precipitate the crude this compound.
-
The crude product is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.
Fabrication of a this compound-Sensitized Solar Cell
This protocol outlines the fabrication of a typical DSSC using this compound as the sensitizer.
Materials and Equipment:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
This compound dye solution (e.g., 0.5 mM in ethanol)
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinum-coated counter electrode
-
Surlyn or Parafilm spacer
-
Doctor blade or screen printer
-
Hot plate and furnace
-
Solar simulator
-
Potentiostat/Galvanostat
Protocol:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor blade technique or screen printing.
-
Dry the TiO₂ film at 125 °C for 5 minutes.
-
Sinter the TiO₂ film in a furnace at 450-500 °C for 30 minutes to ensure good electrical contact between the nanoparticles and the FTO substrate.
-
Allow the electrode to cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the TiO₂ photoanode in the this compound dye solution.
-
Keep the electrode in the dye solution for 12-24 hours at room temperature to ensure adequate dye loading.
-
After sensitization, rinse the electrode with ethanol to remove any non-adsorbed dye molecules and dry it in a stream of nitrogen or air.
-
-
Assembly of the DSSC:
-
Place a spacer (e.g., a 25 µm thick Surlyn or Parafilm gasket) around the TiO₂ film on the photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate to seal the cell.
-
Introduce the iodide-based electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Seal the holes with a small piece of Surlyn and a coverslip.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the Voc, Jsc, FF, and PCE.
-
Charge Transfer Mechanism and Visualization
The fundamental principle of a DSSC involves the absorption of light by the dye, followed by electron injection into the semiconductor, and subsequent regeneration of the dye by the electrolyte.
The charge transfer process in a this compound sensitized solar cell is initiated by the absorption of a photon by the dye molecule, exciting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). For efficient operation, the LUMO of the dye must be at a higher energy level than the conduction band edge of the TiO₂. This energy difference provides the driving force for the injection of the excited electron into the TiO₂. The hydroxyl group (-OH) on the anthraquinone core is expected to act as an anchoring group, facilitating the adsorption of the dye onto the TiO₂ surface and potentially influencing the electronic coupling and electron injection rate. After electron injection, the oxidized dye molecule is regenerated by accepting an electron from the iodide (I⁻) in the electrolyte, which in turn is oxidized to triiodide (I₃⁻). The triiodide then diffuses to the counter electrode where it is reduced back to iodide, completing the circuit.
// Invisible edges for layout edge [style=invis]; Photon_Absorption -> Electron_Injection -> Electron_Transport -> Dye_Regeneration -> Electrolyte_Regeneration; Electron_Transport -> FTO; Dye_Regeneration -> Electrolyte; Electrolyte_Regeneration -> Counter_Electrode; } DOT Caption: Charge transfer mechanism in a this compound DSSC.
Conclusion and Future Outlook
While this compound itself demonstrates the basic principles of photosensitization in a DSSC, its performance is currently limited. The future of anthraquinone-based dyes in this field likely lies in molecular engineering. By introducing suitable donor and acceptor moieties to the anthraquinone core, it may be possible to modulate the HOMO and LUMO energy levels to improve both light absorption and electron injection efficiency. Furthermore, optimizing the anchoring group to enhance the electronic coupling with the TiO₂ surface could lead to significantly improved power conversion efficiencies. Researchers in this area should focus on these strategies to unlock the potential of the stable anthraquinone scaffold for next-generation solar cells.
References
Electrochemical properties and applications of 2-Hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrochemical properties and relevant biological applications of 2-Hydroxyanthraquinone. The information is intended to guide researchers in utilizing this compound in electrochemical sensing, organic electronics, and to provide context for its potential role in drug development.
Electrochemical Properties
This compound exhibits reversible redox behavior, making it a candidate for various electrochemical applications. The electrochemical characteristics are influenced by factors such as the solvent, pH, and the nature of the electrode surface. While specific quantitative data for this compound is not extensively consolidated in the literature, the following table summarizes typical electrochemical parameters for hydroxyanthraquinone derivatives, which can serve as a reference.
Table 1: Electrochemical Data for Hydroxyanthraquinone Derivatives
| Parameter | Value | Conditions | Source |
| Redox Potential (E½) | Varies with pH; e.g., -0.44 V vs. Ag/AgCl for a 1-hydroxyanthraquinone derivative in a self-assembled monolayer at pH 7.5. | Cyclic Voltammetry | [1] |
| Electron Transfer Rate Constant (kₛ) | Can be determined from the separation of peak potentials in cyclic voltammetry. For a 1-hydroxyanthraquinone derivative SAM, the rate is pH-dependent. | Cyclic Voltammetry | [1] |
| Diffusion Coefficient (D) | For hydroquinone, a related compound, D is in the range of 1.973 × 10⁻⁶ cm²/s. | Chronocoulometry | [2] |
Note: The electrochemical parameters of this compound are expected to be in a similar range to other hydroxyanthraquinone derivatives but will be specific to the experimental conditions.
Applications
Electrochemical Sensing
This compound and its derivatives can be utilized as modifiers for electrodes in the development of electrochemical sensors. The redox activity of the quinone moiety allows for the catalysis of electrochemical reactions, enhancing the sensitivity and selectivity of the sensor.
Application Example: Dopamine Sensing
Modified electrodes incorporating anthraquinone derivatives have been shown to be effective in the electrochemical detection of dopamine, a crucial neurotransmitter. The mechanism involves the electrocatalytic oxidation of dopamine at the modified electrode surface. Dopamine is oxidized to dopamine-o-quinone in a two-electron, two-proton process, and the resulting current is proportional to the dopamine concentration.
Organic Electronics
Hydroxyanthraquinones, including 2,6-Dihydroxyanthraquinone, are valuable precursors in the synthesis of high-performance organic semiconductor materials.[3] These materials are integral components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials can be tuned by modifying the anthraquinone core.[4]
Drug Development and Biological Activity
Anthraquinone derivatives have been investigated for their potential as anticancer agents.[5] While direct signaling pathway information for this compound is limited, studies on its methylated derivative, 2-hydroxy-3-methyl anthraquinone (HMA), provide valuable insights. HMA has been shown to induce apoptosis and inhibit the invasion of human hepatocellular carcinoma cells by targeting the SIRT1/p53 signaling pathway.[6][7]
Signaling Pathway of 2-Hydroxy-3-Methyl Anthraquinone (HMA) in Hepatocellular Carcinoma Cells
The following diagram illustrates the proposed mechanism of action for HMA.
Differential Pulse Voltammetry (DPV)
Objective: To achieve a lower detection limit and better resolution for the quantification of this compound compared to CV.
Materials:
-
Same as for Cyclic Voltammetry.
Protocol:
-
Electrode Preparation and Cell Assembly:
-
Follow the same procedure as for Cyclic Voltammetry.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Set the DPV parameters: initial potential, final potential, pulse amplitude, pulse width, and scan increment.
-
Run the differential pulse voltammogram.
-
Data Analysis:
-
The peak height in the DPV voltammogram is directly proportional to the concentration of the analyte. *[8] Construct a calibration curve by plotting the peak current versus the concentration of this compound standards.
-
The peak potential in DPV is related to the half-wave potential.
[8]#### 3. Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the charge transfer kinetics and interfacial properties of a this compound-modified electrode.
Materials:
-
Same as for Cyclic Voltammetry, with the potentiostat having EIS capability.
Protocol:
-
Electrode Preparation and Cell Assembly:
-
Prepare a modified electrode if studying interfacial properties (e.g., by drop-casting a solution of this compound onto the electrode surface and allowing the solvent to evaporate).
-
Assemble the three-electrode cell in an electrolyte solution.
-
-
Data Acquisition:
-
Set the EIS parameters: frequency range (e.g., 100 kHz to 0.1 Hz), AC amplitude (a small perturbation, e.g., 10 mV), and the DC potential at which the measurement will be performed (often the formal redox potential, E½).
-
Run the impedance measurement.
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).
-
A semicircle in the Nyquist plot is often characteristic of a charge transfer process. T[9]he diameter of the semicircle corresponds to the charge transfer resistance (Rct), which is inversely related to the electron transfer rate.
-
The data can be fitted to an equivalent circuit model to extract quantitative parameters such as Rct, solution resistance (Rs), and double-layer capacitance (Cdl).
Logical Flow for EIS Data Interpretation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CAS#:605-32-3 | Chemsrc [chemsrc.com]
- 6. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 2-Hydroxyanthraquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyanthraquinone and its derivatives are a class of organic compounds that have garnered significant interest in cancer research due to their potential as anticancer agents. These compounds have been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. The cytotoxic effects are often attributed to their ability to induce apoptosis and generate oxidative stress. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common assays and summarizes key quantitative data from relevant studies.
Data Presentation
The cytotoxic activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values are crucial for comparing the potency of different compounds and their selectivity towards cancer cells over normal cells.
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Exposure Time | Citation |
| 2-Hydroxy-3-methyl anthraquinone | HepG2 | Human Hepatocellular Carcinoma | CCK-8 | 126.3 | 24 h | [1] |
| HepG2 | Human Hepatocellular Carcinoma | CCK-8 | 98.6 | 48 h | [1] | |
| HepG2 | Human Hepatocellular Carcinoma | CCK-8 | 80.55 | 72 h | [1] | |
| This compound Derivative 7 | MCF-7 | Human Breast Adenocarcinoma | MTT | 2.5 | Not Specified | [2] |
| This compound Derivative 8 | DLD-1 | Human Colon Adenocarcinoma | MTT | 5 | Not Specified | [2] |
| Hydroxyanthraquinone Derivative 3 | HCT 116 | Human Colon Cancer | MTT | 5.7 ± 0.9 | Not Specified | [3] |
| Hep G2 | Human Hepatocellular Carcinoma | MTT | 5.2 ± 0.7 | Not Specified | [3] | |
| Hydroxyanthraquinone Derivative 4 | HCT 116 | Human Colon Cancer | MTT | 13.0 ± 0.7 | Not Specified | [3] |
| Hep G2 | Human Hepatocellular Carcinoma | MTT | 12.3 ± 0.9 | Not Specified | [3] | |
| Xanthopurpurin (a hydroxyanthraquinone) | MDA-MB-231 | Human Breast Cancer | Not Specified | 14.65 ± 1.45 | Not Specified | [4] |
| Lucidin-ω-methyl ether (a hydroxyanthraquinone) | MDA-MB-231 | Human Breast Cancer | Not Specified | 13.03 ± 0.33 | Not Specified | [4] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[6]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)[6]
-
96-well plates
-
Adherent or suspension cells
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytoplasmic enzyme present in all cells and is rapidly released upon plasma membrane damage.[8]
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH assay kit (containing reaction mixture and catalyst)
-
96-well plates
-
Adherent or suspension cells
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with this compound.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[8]
-
Sample Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new optically clear 96-well plate.[8][9]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst with a dye solution.[8]
-
Reaction Incubation: Add 100 µL of the prepared reaction mixture to each well containing the supernatant.[8] Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-500 nm using a microplate reader.[8] A reference wavelength of >600 nm can be used.[8]
-
Data Analysis: Determine the amount of LDH released by subtracting the background control from all readings. Cytotoxicity can be expressed as a percentage of the maximum LDH release (from a positive control of lysed cells).
Signaling Pathways and Experimental Workflows
Signaling Pathway of 2-Hydroxy-3-methyl Anthraquinone in HepG2 Cells
A derivative of this compound, 2-hydroxy-3-methyl anthraquinone (HMA), has been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells by targeting the SIRT1/p53 signaling pathway.[1][10] HMA inhibits SIRT1, which leads to an increase in p53 expression.[1][10] This, in turn, decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax, as well as caspases 9 and 3, ultimately leading to apoptosis.[1][10]
References
- 1. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the first this compound substituted cyclotriphosphazenes and their cytotoxic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of the cytotoxic activities of naturally occurring hydroxyanthraquinones and hydroxynaphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 2-Hydroxyanthraquinone for in vitro studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with 2-Hydroxyanthraquinone in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an aromatic organic compound that is poorly soluble in water but shows better solubility in some organic solvents.[1][2] Its hydrophobic nature makes it challenging to dissolve in aqueous buffers commonly used for in vitro experiments.[3]
Q2: I'm having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What should I do first?
A2: The most common initial approach is to first dissolve the compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[4][5][6] This stock can then be diluted to the final working concentration in your aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells.
Q3: What are the recommended solvents for creating a this compound stock solution?
A3: DMSO is a highly recommended solvent.[4] The solubility in DMSO is approximately 30 mg/mL.[4][6] Dimethylformamide (DMF) is another option, with a solubility of about 5 mg/mL.[4][6]
Solubility Data
| Solvent | Concentration | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[4][6] | Ultrasonic treatment may be needed.[7] Use newly opened, hygroscopic DMSO for best results.[7] |
| Dimethylformamide (DMF) | 5 mg/mL[4][6] |
| Water | Insoluble[1] | |
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous media. How can I prevent this?
A4: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Use a Co-solvent System: Instead of just DMSO, use a multi-component solvent system designed to improve the solubility of lipophilic drugs.[5][7][8] A common formulation includes DMSO, PEG300, and a surfactant like Tween-80.[7]
-
Incorporate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[9] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are particularly effective.[7][9][10]
-
Adjust the pH: For some compounds, adjusting the pH of the medium can increase solubility, although this is less common for neutral compounds and must be done carefully to avoid affecting cell viability.[8][11]
-
Gentle Warming and Sonication: After dilution, gently warming the solution to 37°C and using an ultrasonic bath for a short period can help redissolve small precipitates.[6]
Q5: How do I use cyclodextrins to improve the solubility of this compound?
A5: You can prepare a solution of the cyclodextrin in your aqueous buffer first, and then add the this compound (dissolved in a minimal amount of a co-solvent like DMSO) to this solution. The cyclodextrin will form an inclusion complex with the compound, enhancing its solubility. A protocol using SBE-β-CD is detailed below.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | The concentration exceeds the solubility limit in the chosen solvent. | * Lower the concentration of the stock solution. * Gently heat and/or sonicate the solution to aid dissolution. * Ensure you are using high-purity, anhydrous solvent (e.g., newly opened DMSO).[7] |
| Precipitation upon Dilution into Aqueous Media | The compound's solubility in the final aqueous medium is too low. The organic solvent concentration is not sufficient to keep it dissolved. | * Decrease the final concentration of this compound. * Increase the percentage of co-solvents in the final medium, but always perform a vehicle control to check for cytotoxicity. * Switch to a more robust solubilization method, such as a co-solvent system or cyclodextrin complexation.[7][8] |
| Cell Toxicity or Altered Phenotype | The concentration of the organic solvent (e.g., DMSO) is too high and is affecting the cells. | * Ensure the final DMSO concentration is typically ≤0.5% (v/v), though the tolerance can vary by cell line. * Run a "vehicle control" experiment (media + solvent, without the compound) to assess the effect of the solvent alone. |
| Inconsistent Experimental Results | Variability in stock solution preparation or incomplete dissolution. | * Prepare a large batch of stock solution for the entire experiment to ensure consistency. * Visually inspect the stock solution for any undissolved particles before each use. * Store stock solutions properly, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent System
This protocol is adapted from a method for preparing formulations for in vivo and in vitro use and aims to achieve a clear solution.[7]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a concentrated primary stock solution of this compound in DMSO (e.g., 25 mg/mL). Use sonication if necessary to fully dissolve.
-
To prepare 1 mL of the final stock solution, add the solvents sequentially in the following order: a. To 400 µL of PEG300, add 100 µL of your DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture. Mix thoroughly. c. Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is formed.
-
This final stock solution will have a this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This stock can be further diluted into your cell culture medium. Remember to calculate the final vehicle concentration and run appropriate controls.
Co-Solvent Formulation Summary
| Component | Percentage | Volume for 1 mL Stock |
|---|---|---|
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Final Drug Conc. | ≥ 2.5 mg/mL | |
Protocol 2: Solubilization using Cyclodextrin Complexation
This protocol uses Sulfobutylether-β-cyclodextrin (SBE-β-CD) to create a suspended solution, which can be suitable for some applications.[7]
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving 200 mg of SBE-β-CD in 1 mL of saline.
-
Prepare a concentrated primary stock of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final stock, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. Use an ultrasonic bath to aid in the formation of the complex. The result is often a suspended solution.
-
This final stock has a this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Diagrams and Workflows
Experimental Workflow for Solubilization
Caption: Decision workflow for solubilizing this compound.
Potential Signaling Pathway Interaction
Some anthraquinone derivatives have been shown to interact with key cellular signaling pathways. For example, a related compound, 2-hydroxy-3-methyl anthraquinone, has been reported to induce apoptosis in cancer cells by inhibiting SIRT1, which in turn promotes the activity of the tumor suppressor p53.[12][13]
Caption: Potential SIRT1/p53 signaling pathway affected by anthraquinones.
References
- 1. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 605-32-3 [m.chemicalbook.com]
- 5. longdom.org [longdom.org]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Hydroxyanthraquinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2-Hydroxyanthraquinone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its aqueous solubility is very low, reported to be approximately 4.91 x 10⁻⁶ M.
Q2: Why is the poor aqueous solubility of this compound derivatives a concern for research and drug development?
A2: Poor aqueous solubility can significantly hinder preclinical and clinical development. It can lead to low and variable oral bioavailability, difficulties in formulating parenteral dosage forms, and inaccurate results in in-vitro biological assays.[1] For a compound to be absorbed, it generally needs to be in a dissolved state at the site of absorption.
Q3: What are the primary strategies to improve the aqueous solubility of this compound derivatives?
A3: The main approaches can be categorized as physical and chemical modifications. Physical modifications include the formation of solid dispersions with polymers and inclusion complexes with cyclodextrins. Chemical modifications involve the use of co-solvents and pH adjustment.
Q4: Can you provide a quick comparison of the solubility of this compound in different solvent systems?
A4: Yes, the table below summarizes the reported solubility of this compound in various solvents and formulations.
Data Presentation: Solubility of this compound
| Solvent/Formulation System | Reported Solubility | Molar Concentration (mM) | Notes |
| Water | ~1.1 µg/mL (estimated) | ~0.0049 mM | Intrinsically very poorly soluble. |
| Dimethylformamide (DMF) | 5 mg/mL[2] | 22.3 mM[2] | A common organic solvent for initial stock solutions. |
| Dimethyl Sulfoxide (DMSO) | 30 - 100 mg/mL[2][3] | 133.8 - 446.0 mM[3] | A highly effective organic solvent for creating concentrated stock solutions. Sonication is recommended.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4] | ≥ 11.15 mM[4] | A co-solvent system that yields a clear solution suitable for in-vivo studies.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL[4] | 11.15 mM[4] | A cyclodextrin-based formulation resulting in a suspended solution. Requires sonication.[4] |
Troubleshooting Guides
Issue 1: Precipitation of this compound Derivative in Aqueous Buffer During In-Vitro Assays
Problem: My this compound derivative, initially dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer (e.g., PBS).
Possible Causes and Solutions:
-
Cause: The final concentration of your compound exceeds its aqueous solubility limit, and the percentage of DMSO in the final solution is too low to maintain its solubility.
-
Solution 1: Optimize DMSO Concentration:
-
Keep the final DMSO concentration in your assay as high as your cells or assay components can tolerate (typically between 0.1% and 0.5%).
-
Prepare a more concentrated initial stock solution in DMSO to minimize the volume added to the aqueous buffer.
-
-
Solution 2: Use a Surfactant:
-
Incorporate a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.01% - 0.1%), in your final assay buffer to help maintain the compound's solubility.
-
-
Solution 3: Prepare a Cyclodextrin Inclusion Complex:
-
Complexing your this compound derivative with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility. You can prepare a stock solution of the complex in water or buffer. See the experimental protocols section for a general method.
-
Issue 2: Low and Inconsistent Bioavailability in Animal Studies
Problem: Oral administration of my this compound derivative results in low and highly variable plasma concentrations.
Possible Causes and Solutions:
-
Cause: The poor aqueous solubility of the compound limits its dissolution in the gastrointestinal tract, leading to incomplete and erratic absorption.
-
Solution 1: Formulate as a Solid Dispersion:
-
Creating a solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) can enhance the dissolution rate. This involves dissolving both the compound and the polymer in a common solvent and then removing the solvent, or by melting the polymer with the compound. See the experimental protocols for general procedures.
-
-
Solution 2: Utilize a Co-solvent Formulation:
-
For preclinical studies, a co-solvent system can be employed to administer the compound in a solubilized state. A formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been reported to achieve a clear solution of at least 2.5 mg/mL for this compound.[4]
-
-
Solution 3: Particle Size Reduction:
-
While not a direct solubilization technique, reducing the particle size of your compound through methods like micronization can increase the surface area available for dissolution, which can improve the rate and extent of absorption.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a general guideline for forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance aqueous solubility.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or Methanol
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of the this compound derivative to HP-β-CD. This can be optimized for your specific derivative.
-
Mixing: Accurately weigh the this compound derivative and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a water/alcohol mixture (e.g., 50% ethanol in water) to the powder mixture to form a thick, uniform paste.
-
Trituration: Knead the paste thoroughly with the pestle for 45-60 minutes.
-
Drying: The resulting paste is then dried in a vacuum oven at 40°C until a constant weight is achieved to remove the solvent.
-
Final Processing: The dried complex is pulverized into a fine powder using the mortar and pestle and stored in a desiccator.
Workflow for Cyclodextrin Inclusion Complex Preparation
Caption: Workflow for preparing a cyclodextrin inclusion complex via the kneading method.
Protocol 2: Preparation of a this compound Derivative Solid Dispersion (Solvent Evaporation Method)
This protocol describes a general method for creating a solid dispersion with a hydrophilic polymer like PVP K30 to improve the dissolution rate.
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol or another suitable organic solvent
-
Rotary evaporator or a shallow dish for evaporation
-
Vacuum oven or desiccator
Procedure:
-
Ratio Selection: Begin with drug-to-polymer weight ratios of 1:1, 1:2, and 1:5 to find the optimal ratio for your derivative.
-
Dissolution: Dissolve the accurately weighed this compound derivative and PVP K30 in a sufficient amount of methanol in a round-bottom flask. Ensure both components are fully dissolved.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C). Alternatively, pour the solution into a shallow glass dish and allow the solvent to evaporate in a fume hood, followed by drying in a vacuum oven.
-
Final Processing: Scrape the resulting solid film, pulverize it into a fine powder, and store it in a desiccator to prevent moisture absorption.
Workflow for Solid Dispersion Preparation by Solvent Evaporation
Caption: Workflow for preparing a solid dispersion using the solvent evaporation method.
Relevant Signaling Pathways
This compound and its derivatives have been reported to exert their biological effects, particularly in cancer, by modulating several key signaling pathways. Understanding these pathways is crucial for drug development professionals.
SIRT1/p53 Signaling Pathway
Some this compound derivatives can induce apoptosis and inhibit the proliferation and invasion of cancer cells by targeting the SIRT1/p53 pathway. Inhibition of SIRT1 leads to an increase in acetylated p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.
SIRT1/p53 Signaling Pathway Diagram
Caption: Inhibition of SIRT1 by this compound derivatives leads to apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Anthraquinone derivatives can inhibit this pathway at various points, leading to decreased cancer cell survival and proliferation.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Anthraquinone derivatives can inhibit the PI3K/Akt/mTOR survival pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some anthraquinone derivatives have been shown to inhibit this pathway, contributing to their anti-cancer effects.
MAPK/ERK Signaling Pathway Diagram
Caption: Inhibition of the MAPK/ERK pathway by anthraquinone derivatives.
References
Stability of 2-Hydroxyanthraquinone under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Hydroxyanthraquinone under various experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions, for instance in DMSO, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[2][3] It is recommended to prepare aqueous solutions fresh for immediate use.
Q3: How does pH affect the stability of this compound?
While specific degradation kinetics for this compound across a wide pH range are not documented, many organic molecules exhibit pH-dependent stability. Generally, phenolic compounds can be susceptible to degradation in alkaline conditions due to the formation of phenolate ions, which are more prone to oxidation. It is crucial to determine the stability of this compound in the specific buffer systems used for your experiments.
Q4: Is this compound sensitive to temperature?
Yes, temperature can influence the stability of this compound. While specific degradation rate constants at different temperatures are not available, it is a common practice in forced degradation studies to assess thermal stability at elevated temperatures (e.g., in 10°C increments above accelerated testing conditions, such as 50°C, 60°C, etc.).[4] For some hydroxyanthraquinone aglycones, thermal decomposition has been observed at temperatures above 150°C.
Q5: What are the likely degradation pathways for this compound?
Potential degradation pathways for this compound may include oxidation of the phenol group and cleavage of the anthraquinone ring structure under harsh conditions. Forced degradation studies are essential to identify the actual degradation products and elucidate the degradation pathways under specific stress conditions (e.g., acid, base, oxidation, heat, light).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound in solution over a short period. | Degradation due to pH, light, or temperature. | Prepare solutions fresh before use. Protect solutions from light by using amber vials or covering with aluminum foil. Store solutions at appropriate temperatures (e.g., on ice for short-term use). |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method capable of separating the parent compound from its degradants. |
| Inconsistent results between experiments. | Variability in solution preparation and storage. | Standardize protocols for solution preparation, including solvent, pH, and concentration. Define and control storage conditions (temperature, light exposure, duration). |
| Precipitation of the compound from the solution. | Poor solubility in the chosen solvent or buffer. | Verify the solubility of this compound in your specific experimental medium. Consider the use of co-solvents if compatible with your experimental design, but be aware that they can also affect stability. |
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are presented as examples to illustrate how stability data should be structured. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Example of pH Stability Data for this compound (Illustrative)
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4.0 | 25 | 100 | 98 | 2 |
| 7.0 | 25 | 100 | 95 | 5 |
| 9.0 | 25 | 100 | 85 | 15 |
Table 2: Example of Temperature Stability Data for this compound at pH 7 (Illustrative)
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100 | 99 | 1 |
| 25 | 100 | 95 | 5 |
| 40 | 100 | 88 | 12 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours. Also, expose the stock solution (in a sealed vial) to 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Analyze the samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the purity of the this compound peak and to detect the formation of degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS to propose degradation pathways.
Visualizations
References
Degradation pathways of 2-Hydroxyanthraquinone in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 2-Hydroxyanthraquinone in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound can be degraded through several pathways, primarily categorized as advanced oxidation processes (AOPs) and biological methods. Common experimental setups include:
-
Photocatalytic Degradation: Utilizes semiconductor photocatalysts (e.g., TiO2, ZnO) and a light source (e.g., UV, visible light) to generate highly reactive hydroxyl radicals (•OH) that break down the aromatic structure.
-
Electrochemical Oxidation: Involves the direct or indirect oxidation of the molecule at the surface of an anode. This can be enhanced by processes like the electro-Fenton method, which generates hydroxyl radicals in situ.
-
Ozonation: Employs ozone (O3) as a strong oxidant to cleave the aromatic rings of the anthraquinone structure. This can be combined with other methods like UV or Fenton processes for enhanced efficiency.
-
Microbial Degradation: Utilizes microorganisms, such as bacteria and fungi, that can metabolize this compound, often through enzymatic pathways involving oxidoreductases.
-
Fenton and Photo-Fenton Processes: These methods use a mixture of hydrogen peroxide (H2O2) and a ferrous iron catalyst (Fe2+) to produce hydroxyl radicals. The reaction can be accelerated by UV light in the photo-Fenton process.[1]
Q2: What are the expected major degradation products of this compound?
A2: The degradation of this compound typically proceeds through the opening of the aromatic rings, leading to the formation of smaller, more biodegradable organic acids and eventually complete mineralization to CO2 and H2O. Intermediate products can include phthalic acid, benzoic acid, and various hydroxylated derivatives before further oxidation.[2] The specific intermediates can vary depending on the degradation method used.
Q3: How can I monitor the degradation of this compound in my experiment?
A3: The degradation process can be monitored using several analytical techniques:
-
UV-Vis Spectroscopy: To track the disappearance of the characteristic absorption peaks of this compound.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the parent compound and identification of degradation intermediates.
-
Total Organic Carbon (TOC) Analysis: To determine the extent of mineralization of the organic compound to CO2.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products after derivatization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the degradation of this compound using different experimental methods.
Photocatalytic Degradation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency | - Inadequate light intensity or wavelength.- Incorrect catalyst concentration.- pH of the solution is not optimal.- Presence of interfering substances (e.g., radical scavengers). | - Ensure the light source matches the absorption spectrum of the photocatalyst.- Optimize the catalyst loading; too high a concentration can cause light scattering and reduce efficiency.- Adjust the pH to the optimal range for the specific photocatalyst (often acidic for TiO2).- Pretreat the sample to remove potential inhibitors. |
| Catalyst deactivation | - Fouling of the catalyst surface by degradation products.- Poisoning of active sites. | - Wash the catalyst with a suitable solvent (e.g., ethanol, distilled water) and dry it before reuse.- Consider thermal regeneration of the catalyst if washing is insufficient. |
| Inconsistent results | - Non-uniform dispersion of the catalyst.- Fluctuations in light intensity or temperature. | - Use ultrasonication to ensure a homogeneous suspension of the catalyst before each experiment.- Monitor and control the experimental conditions (light intensity, temperature) throughout the process. |
Electrochemical Oxidation
| Problem | Possible Cause(s) | Solution(s) |
| Low degradation rate | - Inappropriate anode material.- Low current density.- Unsuitable supporting electrolyte.- pH is outside the optimal range. | - Select an anode with a high oxygen evolution overpotential (e.g., Boron-Doped Diamond - BDD) for higher efficiency.[3]- Increase the applied current density, but be aware of potential side reactions at very high densities.[4]- Choose a supporting electrolyte that does not produce interfering species (e.g., Na2SO4).- Adjust the pH to the optimal value for the specific electrochemical process. |
| Electrode fouling | - Polymerization of intermediate products on the electrode surface. | - Periodically reverse the polarity of the electrodes (if possible).- Mechanically or chemically clean the electrode surface between experiments. |
| High energy consumption | - High cell voltage.- Low current efficiency. | - Decrease the distance between the anode and cathode.- Optimize the current density and electrolyte concentration to improve conductivity. |
Ozonation
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete degradation | - Insufficient ozone dosage.- Presence of ozone-resistant intermediates.- High concentration of radical scavengers (e.g., carbonate, bicarbonate). | - Increase the ozone flow rate or the duration of ozonation.- Combine ozonation with UV irradiation (O3/UV) or a Fenton-like process (O3/H2O2) to enhance the generation of hydroxyl radicals.[5]- Adjust the pH to a more acidic range to reduce the concentration of carbonate and bicarbonate ions. |
| Low ozone mass transfer | - Poor gas dispersion.- High temperature, which reduces ozone solubility. | - Use a finer bubble diffuser or a more efficient gas-liquid contactor.- Maintain a lower operating temperature to increase the solubility of ozone in the aqueous solution. |
| Formation of toxic byproducts | - Incomplete oxidation of the parent compound. | - Optimize the ozone dose and reaction time to ensure complete mineralization.- Consider a post-treatment step, such as biological treatment, to remove any residual byproducts. |
Microbial Degradation
| Problem | Possible Cause(s) | Solution(s) |
| Low degradation efficiency | - The microbial strain is not adapted to this compound.- Substrate toxicity at high concentrations.- Unfavorable environmental conditions (pH, temperature, oxygen).- Lack of essential nutrients or co-substrates. | - Acclimatize the microbial culture to increasing concentrations of this compound.- Start with a lower initial concentration of the substrate.- Optimize the pH, temperature, and aeration according to the requirements of the specific microbial strain.[6]- Supplement the medium with a readily available carbon source (co-substrate) and essential nutrients (nitrogen, phosphorus).[7][8] |
| Inhibition of microbial activity | - Accumulation of toxic intermediate metabolites. | - Use a microbial consortium instead of a single strain to achieve a more complete degradation pathway.- Consider a two-stage process where the initial degradation is followed by a second stage with a different microbial community to degrade the intermediates. |
| Slow degradation rate | - Low biomass concentration.- Poor bioavailability of the substrate. | - Increase the initial inoculum size.- Add a surfactant to increase the solubility and bioavailability of this compound. |
Fenton and Photo-Fenton Processes
| Problem | Possible Cause(s) | Solution(s) |
| Low degradation efficiency | - Incorrect pH.- Suboptimal H2O2 or Fe2+ concentration.- Presence of radical scavengers. | - Adjust the pH to the optimal range, which is typically between 2.5 and 3.5 for the Fenton process.[9][10]- Optimize the H2O2/Fe2+ molar ratio; an excess of either reagent can be detrimental.[9]- Remove or minimize the concentration of radical scavengers in the sample. |
| Precipitation of iron sludge | - pH is too high (above 4). | - Maintain the pH within the optimal acidic range to keep the iron catalyst in its soluble and active form.[11][12] |
| Reaction stops prematurely | - Depletion of H2O2 or Fe2+.- Formation of stable iron complexes with intermediates. | - Add H2O2 and Fe2+ in a stepwise manner rather than all at once.- In the photo-Fenton process, ensure continuous UV irradiation to promote the regeneration of Fe2+ from Fe3+. |
Quantitative Data
The following tables summarize quantitative data on the degradation efficiency of anthraquinone derivatives in various experimental setups. Data for this compound is provided where available; otherwise, data for structurally similar compounds are presented as a reference.
Table 1: Photocatalytic Degradation of Anthraquinone Dyes
| Compound | Photocatalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| C.I. Acid Green 25 | TiO2 nanoparticles | UV | ~95% | 200 | [13] |
| Rhodamine B | 2-carboxyanthraquinone | Visible Light | 99.9% | 30 | [14] |
| Rhodamine B | Bi2O3 microrods | Visible Light | 97.2% (pH 3.0) | 120 | [15] |
Table 2: Electrochemical Degradation of Anthraquinone Dyes
| Compound | Anode Material | Current Density | Degradation Efficiency (%) | Time (s) | Reference |
| C.I. Acid Blue 62 | Glassy Carbon | Not specified | ~80% | 700 | [16] |
| C.I. Reactive Blue 19 | Not specified | Not specified | >90% | Not specified | [17] |
| Alizarin Red S | BDD | 30 mA cm-2 | ~100% (TOC removal) | 360 min | [3] |
Table 3: Degradation of Anthraquinone Dyes by Ozonation
| Compound | Process | pH | Degradation Efficiency (%) | Time (min) | Reference |
| C.I. Acid Blue 80 | O3/Fenton | 2.85 | 88.76% | Not specified | [5] |
| Anthraquinone Dyes | Ozonation | Not specified | >96% | 40 | [18] |
| Reactive Blue 19 | Ozonation | Not specified | >95% | Not specified | [2] |
Table 4: Microbial Degradation of Anthraquinone Dyes
| Compound | Microorganism/Consortium | Conditions | Degradation Efficiency (%) | Time (h) | Reference |
| Remazol Brilliant Blue R | Staphylococcus sp. K2204 | Aerobic | 100% | 12 | [6] |
| Indanthrene Blue RS | Bacterial consortium-BP | Aerobic | 100% | 9 | [8] |
| Reactive Blue 19 | Bacillus Cereus | Anaerobic | ≥95% | 27 | [7] |
Table 5: Degradation of Organic Compounds by Fenton Process
| Compound | Process | pH | Degradation Efficiency (%) | Time (min) | Reference |
| Rhodamine B | Fenton | ~3 | 100% | < 30 | [19] |
| Malachite Green | Photo-Fenton | Not specified | >90% (mineralization) | Not specified | [20] |
| Organic Pollutants | Fenton | 3-5 | High | Varies | [9] |
Experimental Protocols
General Protocol for Photocatalytic Degradation
-
Catalyst Suspension: Suspend a known amount of the photocatalyst (e.g., 1 g/L of TiO2) in a specific volume of an aqueous solution of this compound of a known initial concentration.
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure adsorption-desorption equilibrium is reached between the catalyst surface and the this compound molecules.
-
Initiation of Photocatalysis: Irradiate the suspension with a suitable light source (e.g., a UV lamp with a specific wavelength). Maintain constant stirring to keep the catalyst suspended.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation: Immediately filter the withdrawn samples through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles and quench the reaction.
-
Analysis: Analyze the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
General Protocol for Electrochemical Degradation
-
Electrolytic Cell Setup: Place a known volume of the this compound solution containing a supporting electrolyte (e.g., 0.1 M Na2SO4) into an electrochemical cell equipped with an anode (e.g., BDD) and a cathode (e.g., platinum).
-
Electrolysis: Apply a constant current density using a potentiostat/galvanostat. Maintain constant stirring of the solution.
-
Sampling: At specific time intervals, collect samples from the electrolytic cell.
-
Analysis: Analyze the samples to determine the remaining concentration of this compound and identify any degradation products.
Signaling Pathways and Experimental Workflows
Photocatalytic Degradation Pathway
Caption: General pathway for the photocatalytic degradation of this compound.
Fenton and Photo-Fenton Process Workflow
Caption: Workflow of the Fenton and Photo-Fenton processes for this compound degradation.
Microbial Degradation Logical Flow
Caption: Logical workflow for a typical microbial degradation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]
- 8. Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spertasystems.com [spertasystems.com]
- 10. ijiet.com [ijiet.com]
- 11. scribd.com [scribd.com]
- 12. avys.omu.edu.tr [avys.omu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. Improved degradation of anthraquinone dye by electrochemical activation of PDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Degradation of organic contaminants in effluents-synthetic and from the textile industry-by Fenton, photocatalysis, and H2O2 photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. my.eng.utah.edu [my.eng.utah.edu]
Optimizing Synthesis of 2-Hydroxyanthraquinone: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Hydroxyanthraquinone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors. One common method involves the Friedel-Crafts reaction between phthalic anhydride and a suitable phenol derivative.[1] In this case, catalyst choice is critical. Using a novel catalyst like alum (KAl(SO₄)₂·12H₂O) in an aqueous medium has been shown to produce good to excellent yields (70–96%).[2] Another approach involves the hydrolysis of 1-nitroanthraquinone, where reaction time and temperature are key parameters to control for optimal conversion.[3]
Potential causes for low yield and their solutions are summarized below:
-
Suboptimal Catalyst: The choice and amount of catalyst can significantly impact yield. For Friedel-Crafts reactions, consider using alum in water.[2]
-
Incorrect Reaction Temperature: Both too high and too low temperatures can lead to side reactions or incomplete conversion. The optimal temperature range is specific to the chosen synthetic route. For instance, some processes require heating up to 150-300°C under pressure.[4]
-
Inadequate Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Poor Quality of Starting Materials: Impurities in reactants, such as phthalic anhydride or the phenol derivative, can interfere with the reaction. Ensure high-purity starting materials are used.
-
Presence of Moisture: For reactions sensitive to water, ensure all glassware is thoroughly dried and anhydrous solvents are used.
Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
Answer: The formation of side products is a common challenge. In the synthesis of hydroxyquinones, undesirable side reactions can occur, especially at elevated temperatures.[5] For example, in syntheses starting from substituted thiophenes, various isomeric pyridylanthraquinones can be formed as byproducts.[6]
To minimize side product formation:
-
Control Reaction Temperature: Carefully control the reaction temperature to avoid overheating, which can promote side reactions.
-
Optimize Catalyst Loading: An excess of catalyst can sometimes lead to the formation of undesired byproducts.
-
Purify Starting Materials: As mentioned previously, impurities in the starting materials can lead to side reactions.
-
Consider a Different Synthetic Route: Some synthetic pathways are inherently cleaner than others. For example, the use of specific catalysts like alum in water has been reported to provide high yields with simpler workup procedures.[2]
Question: What is the most effective method for purifying the crude this compound?
Answer: The purification of anthraquinone derivatives often involves recrystallization or chromatographic methods. A common procedure for purifying crude anthraquinone involves extraction with a hot alkaline solution, such as caustic soda, to remove acidic impurities.[7] The purified anthraquinone can then be recovered by filtration.[7] For laboratory-scale purification, column chromatography using silica gel is also a viable option. The choice of eluent will depend on the polarity of the impurities.
Question: I am having trouble dissolving the this compound product for further experiments. What solvents are recommended?
Answer: this compound has limited solubility in many common solvents. For in vivo studies, a common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[8] For preparing stock solutions, DMSO is often used, and the solutions should be stored at low temperatures (-20°C or -80°C) to prevent degradation.[8] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[8]
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis of Anthraquinone Derivatives from Phthalic Anhydride and Substituted Benzenes using Alum in Water[2]
-
Reactant Preparation: In a round-bottom flask, dissolve phthalic anhydride and the substituted benzene derivative in water.
-
Catalyst Addition: Add a catalytic amount of alum (KAl(SO₄)₂·12H₂O) to the reaction mixture.
-
Reaction: Stir the mixture at ambient temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of Crude Anthraquinone by Alkaline Extraction[7]
-
Suspension: Suspend the crude anthraquinone in a 5% caustic soda (sodium hydroxide) solution.
-
Heating and Agitation: Heat the suspension to 95°C and agitate for one hour.
-
Filtration: Filter the hot solution to separate the purified anthraquinone from the alkaline solution containing dissolved impurities.
-
Washing: Wash the residue with hot water until the wash water is neutral.
-
Drying: Dry the purified anthraquinone product.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic methods for hydroxyanthraquinones to facilitate comparison.
| Synthetic Method | Starting Materials | Catalyst/Reagents | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| From Anthraquinone | Anthraquinone, Sulfonating agent, Oxidant, Caustic soda | Phase-transfer catalyst (e.g., methyl naphthalene condensate) | 150 - 300 | 1.3 - 3.0 | 8 - 10 | up to 90 | [4] |
| Friedel-Crafts Reaction | Phthalic anhydride, Substituted benzenes | Alum (KAl(SO₄)₂·12H₂O) in Water | Ambient | Ambient | Variable | 70 - 96 | [2] |
| From Nitroanthraquinones | 1-Nitroanthraquinone | Sodium formate, Dimethylformamide | 110 | Ambient | 20 | ~96 | [3] |
| "Lime Melt" Process for Dihydroxyanthraquinones | Anthraquinonedisulphonic acid salts, Lime | Buffer substances, Oxidizing agents | 290 - 370 | 5 - 20 | 10 - 15 min | High | [9] |
Visualizing the Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
References
- 1. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. researchgate.net [researchgate.net]
- 3. US4292248A - Preparation of hydroxyanthraquinones - Google Patents [patents.google.com]
- 4. CN1025559C - 1. Synthesis method of 2-dihydroxy anthraquinone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US1591712A - Purification of anthraquinone - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Process for the preparation of dihydroxyanthraquinones | TREA [trea.com]
Technical Support Center: Minimizing Side-Product Formation in 2-Hydroxyanthraquinone Reactions
Welcome to the technical support center for 2-Hydroxyanthraquinone reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side-products during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are the typical side-products for each?
A1: The two primary industrial synthesis routes for this compound are the sulfonation of anthraquinone followed by hydrolysis, and the Friedel-Crafts acylation of a suitable hydroquinone derivative with phthalic anhydride.
-
Sulfonation Route: This involves the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid, which is then hydrolyzed to this compound. Common side-products include isomeric hydroxyanthraquinones (such as 1-Hydroxyanthraquinone) and products of over-sulfonation, leading to di-sulfonated and di-hydroxyanthraquinone impurities.[1][2] Oxidation products can also form at high temperatures.[1]
-
Friedel-Crafts Acylation Route: This method typically involves the reaction of phthalic anhydride with a hydroquinone derivative. Side-products can arise from alternative acylation positions on the aromatic ring, leading to isomeric impurities. The reaction conditions must be carefully controlled to prevent polysubstitution and other side reactions.
Q2: How can I minimize the formation of isomeric impurities during the sulfonation of anthraquinone?
A2: The formation of isomeric sulfonic acids is a key challenge. To favor the formation of the desired 2-anthraquinonesulfonic acid, it is crucial to avoid the use of a mercury catalyst, which promotes the formation of alpha-substituted products (1-sulfonic acid).[2] Reaction temperature and the concentration of oleum are also critical factors. Lower temperatures and controlled addition of reagents can help improve selectivity. The addition of sodium sulfate to the reaction mixture has been shown to increase the reaction rate and can lead to a higher yield of the desired product with fewer impurities.[1]
Q3: During the hydrolysis of sodium 2-anthraquinonesulfonate, what conditions should I use to maximize the yield of this compound and prevent side-product formation?
A3: The hydrolysis of sodium 2-anthraquinonesulfonate is typically carried out in an alkaline medium at elevated temperatures. The pH of the reaction mixture is a critical parameter. A strongly alkaline environment is necessary to facilitate the nucleophilic substitution of the sulfonate group by a hydroxyl group. However, excessively high temperatures or prolonged reaction times can lead to the formation of undesired byproducts, including dihydroxyanthraquinones. It is recommended to monitor the reaction progress using techniques like HPLC to determine the optimal reaction time and temperature for your specific setup.
Q4: I am observing a dark, tarry material in my Friedel-Crafts acylation reaction. What is the likely cause and how can I prevent it?
A4: The formation of dark, tarry materials in Friedel-Crafts acylation is often due to the reaction temperature being too high or the presence of impurities in the starting materials. It is crucial to maintain the recommended reaction temperature and monitor it closely. Using purified dibenzothiophene and acylating agent is also essential. Additionally, employing a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can sometimes mitigate this issue.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature if selectivity is not compromised. |
| Sub-optimal pH | For the hydrolysis of 2-anthraquinonesulfonic acid, ensure the reaction medium is sufficiently alkaline. Use a pH meter to monitor and adjust the pH as needed. |
| Inefficient Catalyst | In catalytic routes, ensure the catalyst is active and used in the correct proportion. Deactivated or insufficient catalyst can lead to low conversion. |
| Poor Reagent Purity | Use high-purity starting materials. Impurities can interfere with the reaction and lead to the formation of side-products, reducing the yield of the desired product. |
Issue 2: Presence of Isomeric Impurities (e.g., 1-Hydroxyanthraquinone)
| Potential Cause | Troubleshooting Step |
| Incorrect Catalyst (Sulfonation) | For the synthesis of 2-anthraquinonesulfonic acid, strictly avoid mercury-based catalysts, as they favor the formation of the 1-isomer.[2] |
| High Reaction Temperature | Higher temperatures can sometimes lead to a decrease in regioselectivity. Attempt the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the impact on isomer formation by HPLC. |
| Inappropriate Solvent | The choice of solvent can influence the regioselectivity of the reaction. For Friedel-Crafts reactions, consider using a non-polar solvent like CS₂ or CH₂Cl₂. |
Data Presentation
Table 1: Illustrative Effect of Temperature on Isomer Formation in Anthraquinone Sulfonation
| Reaction Temperature (°C) | Yield of 2-Anthraquinonesulfonic Acid (%) | Percentage of 1-Anthraquinonesulfonic Acid (%) |
| 120 | 85 | 10 |
| 140 | 88 | 8 |
| 160 | 82 | 15 |
Note: This data is illustrative and the actual results may vary depending on the specific reaction conditions.
Table 2: Influence of pH on the Hydrolysis of Sodium 2-Anthraquinonesulfonate (Illustrative)
| pH | Reaction Time (hours) | Yield of this compound (%) | Purity (%) |
| 10 | 12 | 75 | 92 |
| 12 | 8 | 92 | 98 |
| 13.5 | 6 | 90 | 95 |
Note: This data is illustrative and the actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfonation and Hydrolysis
Step 1: Sulfonation of Anthraquinone
-
In a fume hood, carefully add 100 g of anthraquinone to 350 mL of 26% oleum in a reaction vessel equipped with a mechanical stirrer and a thermometer.
-
Add 0.35 parts of anhydrous sodium sulfate per part of anthraquinone.[1]
-
Heat the mixture to 150-155 °C with vigorous stirring.
-
Maintain this temperature for approximately 25-30 minutes. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice with constant stirring.
-
Filter the precipitated solid and wash it with cold water until the filtrate is neutral. This solid is primarily anthraquinone-2-sulfonic acid.
Step 2: Hydrolysis of Anthraquinone-2-sulfonic Acid
-
Suspend the filtered anthraquinone-2-sulfonic acid in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to 180-200 °C in an autoclave under pressure.
-
Maintain the reaction for 4-6 hours. Monitor the disappearance of the starting material by HPLC.
-
After cooling, acidify the reaction mixture with dilute sulfuric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with hot water, and dry.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. A ratio of approximately 4 mL of ethanol per 1 gram of crude product is a good starting point.
-
Heat the solution to boiling on a hot plate. If the solid does not completely dissolve, add more hot ethanol portion-wise until a clear solution is obtained.
-
Slowly add hot water to the boiling ethanol solution dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 60% ethanol/water) to remove any remaining soluble impurities.[3]
-
Dry the crystals in a vacuum oven.
Mandatory Visualizations
Caption: Synthesis of this compound via the sulfonation route.
Caption: A logical workflow for troubleshooting side-product formation.
References
Technical Support Center: Large-Scale Synthesis of 2-Hydroxyanthraquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of 2-Hydroxyanthraquinone.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete sulfonation of anthraquinone. | Ensure complete dissolution of anthraquinone in oleum. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Consider increasing the reaction time or temperature, but be mindful of potential side reactions.[1] |
| Inefficient hydrolysis of the anthraquinone sulfonic acid. | Optimize the hydrolysis conditions, including temperature, pressure, and concentration of the hydrolyzing agent (e.g., caustic soda). Ensure adequate mixing to facilitate the reaction. A newer method suggests heating to 150-300°C under pressure (1.3-3.0 MPa) in the presence of a phase transfer catalyst to improve yield.[2] | |
| Formation of byproducts. | Byproduct formation can be significant. For instance, in the synthesis of dihydroxyanthraquinones from dinitroanthraquinones, isomers are common byproducts. The reaction atmosphere also plays a role; an inert atmosphere may lead to different byproducts than an oxidizing one.[3] Modifying reaction conditions, such as temperature and catalyst, can help minimize byproduct formation. | |
| Product loss during workup and purification. | Optimize the isolation procedure. This may involve adjusting the pH during acid precipitation to ensure complete precipitation of the product. Use appropriate washing steps to remove impurities without dissolving a significant amount of the product. | |
| Product Contamination/ Impurities | Presence of unreacted starting materials. | Monitor the reaction to ensure it goes to completion. After the reaction, unreacted anthraquinone can be removed by filtration after dissolving the crude product in a suitable solvent.[4] |
| Formation of isomeric byproducts. | The traditional sulfonation of anthraquinone can lead to a mixture of isomers. The use of a mercury catalyst can direct the sulfonation to the alpha position, but this is environmentally undesirable.[5] Alternative methods, such as those starting from different precursors, might offer better selectivity. Purification techniques like fractional crystallization or chromatography may be necessary to separate isomers. | |
| Formation of over-sulfonated or oxidized products. | High temperatures and strong oleum concentrations can lead to the formation of polysulfonic acids and oxidation byproducts.[1] Using milder reaction conditions and adding a sulfate of an alkali-forming metal can help mitigate these side reactions.[1] | |
| Presence of hydroxynitroanthraquinone. | This byproduct can form when synthesizing hydroxyanthraquinones from nitroanthraquinones in an oxidizing atmosphere.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent its formation. | |
| Poor Selectivity (in Friedel-Crafts Acylation) | Formation of undesired regioisomers. | The choice of solvent and catalyst is crucial in Friedel-Crafts reactions to control regioselectivity. The reaction of phthalic anhydride with a substituted benzene derivative can lead to a mixture of isomers. Green chemistry approaches using solid acid catalysts under solvent-free conditions have been explored to improve selectivity.[6] |
| Polyacylation of the aromatic substrate. | Use a stoichiometric excess of the aromatic substrate to favor mono-acylation. The slow addition of the acylating agent can also help to minimize polyacylation. | |
| Scalability Issues | Exothermic reaction is difficult to control. | For large-scale reactions, especially Friedel-Crafts acylations which can be highly exothermic, it is crucial to have efficient cooling systems. Adding the reagents portion-wise or using a continuous flow reactor can help to manage the heat generated.[7] |
| Inconsistent product quality (e.g., particle size). | The precipitation and crystallization conditions significantly impact the particle size and morphology of the final product. Consistent and controlled cooling rates, agitation, and seeding strategies are necessary to ensure reproducible particle size, which is important for downstream processing.[8] | |
| Environmental concerns and waste disposal. | Traditional methods often use stoichiometric amounts of strong acids and catalysts like mercury, generating significant hazardous waste.[1][2] Newer methods aim to reduce waste by using catalytic amounts of less hazardous materials and exploring solvent-free conditions.[6] For example, a patented method avoids the use of oleum for sulfonation, thereby eliminating environmental pollution from spent acid.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary large-scale synthesis routes for this compound?
A1: The two main industrial routes are:
-
Sulfonation of Anthraquinone followed by Hydrolysis: This traditional method involves the sulfonation of anthraquinone using oleum, followed by the hydrolysis of the resulting anthraquinone-2-sulfonic acid with a strong base like sodium hydroxide at high temperatures.[2] While established, this method can suffer from low yields and significant acid waste.
-
Friedel-Crafts Acylation: This route typically involves the reaction of phthalic anhydride with a suitable phenol derivative in the presence of a Lewis acid catalyst.[9] This method can offer better regioselectivity but requires careful control of reaction conditions to avoid byproducts.
Q2: How can the yield of the sulfonation-based synthesis be improved?
A2: A patented method reports an increase in yield from a historical 63% to 90%.[2] This is achieved by reacting anthraquinone with a sulfite, an oxidant, and caustic soda in the presence of a phase transfer catalyst at elevated temperature (150-300°C) and pressure (1.3-3.0 MPa).[2] This process is also claimed to be more environmentally friendly.[2]
Q3: What are the common byproducts in this compound synthesis and how can they be minimized?
A3: Common byproducts include:
-
Isomers: In syntheses starting from substituted anthraquinones, other isomers can be formed. For example, when preparing dihydroxyanthraquinones, different positional isomers can be produced.[3]
-
Over-sulfonated products: In the sulfonation route, di- and tri-sulfonated anthraquinones can form, especially at high temperatures or with high concentrations of oleum.[1]
-
Hydroxynitroanthraquinones: These can form when using nitroanthraquinones as starting materials under oxidizing conditions.[3]
Minimizing these byproducts can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry, and by conducting reactions under an inert atmosphere when necessary.
Q4: What are the key challenges when scaling up the synthesis of this compound?
A4: Key scale-up challenges include:
-
Heat Management: Many of the reactions, particularly Friedel-Crafts acylations, are exothermic and require efficient heat removal to prevent runaway reactions and the formation of byproducts.[7]
-
Material Handling: Handling large quantities of corrosive reagents like oleum safely is a major consideration.
-
Product Isolation and Purification: Obtaining a consistent particle size and purity on a large scale can be challenging. The crystallization process needs to be well-controlled to achieve this.[8]
-
Waste Management: Managing and treating the large volumes of acidic and potentially hazardous waste generated, especially in the traditional sulfonation process, is a significant environmental and cost factor.[2]
Q5: Are there greener alternatives for the synthesis of this compound?
A5: Yes, research is ongoing to develop more environmentally friendly synthesis routes. One approach is the use of solid acid catalysts in Friedel-Crafts reactions under solvent-free conditions, which can reduce the use of hazardous solvents and corrosive Lewis acids.[6] Another patented method avoids the use of oleum altogether, thereby reducing acid waste.[2]
Experimental Protocols
Synthesis of 1,2-Dihydroxyanthraquinone via a High-Yielding Method
This protocol is based on a patented method that reports a significant increase in yield compared to traditional methods.[2]
Materials:
-
Anthraquinone
-
Sulfite (e.g., Sodium sulfite)
-
Oxidant (e.g., Nitrate, hydrogen peroxide)
-
Caustic Soda (Sodium hydroxide)
-
Phase transfer catalyst (e.g., Methylnaphthalene condensate)
-
Water
-
Acid for precipitation (e.g., Hydrochloric acid)
Procedure:
-
In a high-pressure autoclave, charge the appropriate proportions of anthraquinone, sulfite, oxidant, caustic soda, and water.
-
Add a catalytic amount of the phase transfer catalyst.
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 150-300°C.
-
Pressurize the reactor to 1.3-3.0 MPa.
-
Maintain these conditions for a sufficient time to ensure the complete formation of the 1,2-dihydroxyanthraquinone sodium salt. Reaction progress can be monitored by sampling and analysis if the reactor setup allows.
-
After the reaction is complete, cool the reactor and carefully vent the pressure.
-
Transfer the reaction mixture to a separate vessel.
-
Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the 1,2-dihydroxyanthraquinone.
-
Filter the precipitate, wash it with water to remove any remaining salts and impurities, and dry to obtain the final product.
Data Presentation
Table 1: Comparison of Traditional vs. Improved Synthesis Method for Dihydroxyanthraquinone[2]
| Parameter | Traditional Method (Sulfonation) | Improved Method (Patented) |
| Starting Material | Anthraquinone | Anthraquinone |
| Key Reagents | Oleum, Caustic Soda | Sulfite, Oxidant, Caustic Soda, Phase Transfer Catalyst |
| Yield | ~63% | Up to 90% |
| Environmental Impact | High (large amount of spent acid) | Low (avoids oleum sulfonation) |
| Reaction Steps | Multiple steps (sulfonation, hydrolysis, precipitation) | One-pot synthesis followed by precipitation |
Visualizations
Experimental Workflow: Traditional Sulfonation Route
Caption: Workflow for the traditional synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Logical diagram for troubleshooting low product yield.
References
- 1. US1963383A - Process of sulphonating anthraquinone and its derivatives - Google Patents [patents.google.com]
- 2. CN1025559C - 1. Synthesis method of 2-dihydroxy anthraquinone - Google Patents [patents.google.com]
- 3. US4292248A - Preparation of hydroxyanthraquinones - Google Patents [patents.google.com]
- 4. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Technical Support Center: Addressing Autofluorescence Interference of 2-Hydroxyanthraquinone in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering autofluorescence interference from 2-Hydroxyanthraquinone in their assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you mitigate these challenges and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with fluorescence assays?
A1: this compound is a naturally occurring anthraquinone derivative that possesses antitumor and immunosuppressive activities.[1][2] Like many aromatic compounds, it has intrinsic fluorescence, meaning it can absorb light and re-emit it at a longer wavelength. This "autofluorescence" can interfere with fluorescence-based assays by artificially inflating the signal, leading to false-positive results or masking the true signal from your intended fluorescent probe. The UV absorption maxima of this compound have been reported at 246 nm and 272 nm.
Q2: How can I determine if this compound is causing interference in my assay?
A2: To determine if this compound is the source of interference, you should run a control experiment. This involves preparing a sample containing only this compound at the same concentration used in your assay, in the same assay buffer, but without your fluorescent probe or other biological components. If you measure a significant fluorescence signal from this control at the excitation and emission wavelengths of your assay, then autofluorescence from this compound is a likely issue.
Q3: What are the general strategies to minimize autofluorescence interference from small molecules like this compound?
A3: There are several strategies you can employ to combat autofluorescence. These can be broadly categorized as:
-
Spectral Strategies: Shifting the excitation and/or emission wavelengths of your assay to a region where this compound does not significantly absorb or emit light.
-
Chemical Quenching: Using a chemical agent to suppress the autofluorescence of this compound.
-
Temporal Resolution: Utilizing differences in the fluorescence lifetime between your probe and the interfering compound.
-
Computational Correction: Employing software-based methods to subtract the contribution of autofluorescence from the total signal.
The following sections will delve into detailed protocols for some of these key strategies.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for addressing autofluorescence from this compound.
Strategy 1: Spectral Shift - Choosing the Right Fluorophore
One of the most effective ways to avoid interference is to use a fluorescent probe that operates in a spectral region where this compound's autofluorescence is minimal. Since many autofluorescent compounds, including potentially this compound, tend to fluoresce in the blue to green region of the spectrum, shifting to red or far-red emitting fluorophores can significantly improve your signal-to-noise ratio.
Experimental Protocol: Fluorophore Selection and Validation
-
Characterize the Autofluorescence of this compound:
-
Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use.
-
Using a fluorescence plate reader or spectrophotometer, perform a full excitation and emission scan to determine its spectral properties. This will reveal the wavelengths at which it absorbs and emits light most strongly.
-
-
Select a Red-Shifted Fluorophore:
-
Choose a fluorescent probe for your assay with excitation and emission maxima that are significantly different from the autofluorescence profile of this compound. Aim for fluorophores that excite above 600 nm and emit in the far-red or near-infrared spectrum.
-
-
Validate the New Fluorophore:
-
Run your assay with the new red-shifted fluorophore.
-
Include a control well with only this compound to confirm that its autofluorescence is negligible at the new excitation and emission wavelengths.
-
Compare the signal-to-background ratio of your assay with and without this compound to ensure the interference has been minimized.
-
Strategy 2: Chemical Quenching with Sudan Black B
Sudan Black B is a lipophilic dye known to quench autofluorescence from various sources. While commonly used in microscopy for tissue sections, it can be adapted for use in microplate-based assays.[2][3]
Experimental Protocol: Sudan Black B Quenching in a Microplate Assay
Note: This protocol is an adaptation and may require optimization for your specific assay.
-
Prepare Sudan Black B Solution:
-
Prepare a 0.3% (w/v) stock solution of Sudan Black B in 70% ethanol.
-
Protect the solution from light and filter it before use.
-
-
Assay Procedure:
-
Perform your standard fluorescence assay in a microplate up to the final step before fluorescence measurement.
-
After the final wash step (if any), add a small volume of the filtered Sudan Black B solution to each well. The optimal concentration and incubation time will need to be determined empirically, but a final concentration in the range of 0.01-0.1% and an incubation time of 5-15 minutes at room temperature is a good starting point.
-
Important: Do not perform any further wash steps, as this will remove the Sudan Black B.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in your plate reader.
-
-
Controls and Optimization:
-
Run a control with your assay components and the fluorescent probe, but without this compound, and treat with Sudan Black B to assess any quenching of your specific signal.
-
Run a control with only this compound and treat with Sudan Black B to quantify the reduction in autofluorescence.
-
Titrate the concentration of Sudan Black B and the incubation time to find the optimal balance between quenching the autofluorescence of this compound and minimizing the quenching of your assay's fluorophore.
-
Quantitative Data Summary: Autofluorescence Quenching Efficiency
| Quenching Agent | Target Autofluorescence | Reported Quenching Efficiency | Considerations |
| Sudan Black B | Lipofuscin and other endogenous fluorophores in tissue | 65-95% reduction in tissue autofluorescence[4] | Can introduce background in red/far-red channels; may quench the signal of interest.[1][5] |
Strategy 3: Time-Resolved Fluorescence (TRF)
Time-Resolved Fluorescence (TRF) is a powerful technique that distinguishes between the short-lived autofluorescence of interfering compounds and the long-lived fluorescence of specific lanthanide-based probes.[6] This temporal separation dramatically improves the signal-to-noise ratio.
Experimental Protocol: Implementing a Lanthanide-Based TRF Assay
-
Select a Lanthanide-Based Probe System:
-
Choose a lanthanide chelate (e.g., Europium or Terbium) that can be conjugated to one of your assay components (e.g., an antibody or a peptide).
-
These probes have long fluorescence lifetimes (microseconds to milliseconds) compared to the nanosecond lifetimes of most autofluorescent molecules.
-
-
Assay Setup:
-
Label your biomolecule of interest with the lanthanide chelate according to the manufacturer's instructions.
-
Perform your assay as you normally would, incorporating the lanthanide-labeled component.
-
-
TRF Measurement:
-
Use a plate reader capable of time-resolved fluorescence measurements.
-
Set the instrument parameters for a delay time after the excitation pulse (typically in the range of 50-150 microseconds) before initiating the measurement of the emitted signal. This delay allows the short-lived autofluorescence from this compound to decay.
-
Set the appropriate integration time for collecting the long-lived lanthanide emission.
-
-
Data Analysis:
-
The measured signal will be largely free from the autofluorescence interference.
-
Logical Relationship: Time-Resolved Fluorescence Workflow
Caption: Workflow illustrating the principle of Time-Resolved Fluorescence (TRF).
Strategy 4: Spectral Unmixing
Spectral unmixing is a computational method used to separate the fluorescence signals of multiple fluorophores, including autofluorescence, within a single sample. This technique requires a plate reader or microscope with spectral detection capabilities.[7][8]
Experimental Protocol: Spectral Unmixing for Autofluorescence Correction
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: In your assay plate, include wells containing only this compound at the relevant concentration in the assay buffer. Measure the full emission spectrum upon excitation at the assay's excitation wavelength. This is your "autofluorescence" reference spectrum.
-
Fluorophore Spectrum: Include wells containing your assay's fluorescent probe (without this compound) and measure its full emission spectrum. This is your "fluorophore" reference spectrum.
-
-
Acquire Sample Spectra:
-
Run your experimental samples containing both your assay components and this compound. For each well, measure the complete emission spectrum.
-
-
Perform Spectral Unmixing:
-
Use the software associated with your plate reader or a standalone analysis program.
-
The software will use a linear unmixing algorithm to calculate the contribution of each reference spectrum (autofluorescence and your fluorophore) to the total measured spectrum in your experimental wells.
-
The output will be the "unmixed" intensity of your specific fluorophore, corrected for the autofluorescence from this compound.
-
Signaling Pathway: Spectral Unmixing Logic
Caption: Logical diagram of the spectral unmixing process.
Summary of Troubleshooting Strategies
| Method | Principle | Advantages | Disadvantages |
| Spectral Shift | Avoids autofluorescence by using fluorophores in a different spectral range. | Simple to implement if a suitable probe is available. | May require re-optimization of the assay for the new fluorophore. |
| Chemical Quenching | A chemical agent reduces the fluorescence of the interfering compound. | Can be effective for certain types of autofluorescence. | May also quench the desired signal; requires careful optimization. |
| Time-Resolved Fluorescence (TRF) | Differentiates signals based on their fluorescence lifetime. | High sensitivity and excellent background rejection.[6] | Requires specific lanthanide probes and a TRF-capable plate reader. |
| Spectral Unmixing | Computationally separates overlapping fluorescence spectra. | Can correct for autofluorescence without modifying the assay chemistry. | Requires a spectral plate reader and appropriate software.[7][8] |
By understanding the nature of autofluorescence from this compound and applying these targeted troubleshooting strategies, researchers can significantly improve the quality and reliability of their fluorescence-based assay data.
References
- 1. zellbio.eu [zellbio.eu]
- 2. Autofluorescence Quenching | Visikol [visikol.com]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Lanthanide-based time-resolved luminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Cytotoxic Landscape of Anthraquinones: A Comparative Study Centered on 2-Hydroxyanthraquinone
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of anthraquinone derivatives is pivotal in the quest for novel therapeutic agents. This guide offers a comparative analysis of the cytotoxic effects of 2-Hydroxyanthraquinone and other notable anthraquinones, supported by experimental data and detailed methodologies.
This publication delves into the cytotoxic activity of various anthraquinones, with a special focus on this compound. By presenting a side-by-side comparison of their half-maximal inhibitory concentrations (IC50) against several cancer cell lines, this guide aims to provide a clear perspective on their relative potencies. Furthermore, detailed experimental protocols for common cytotoxicity assays are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and methodologies.
Comparative Cytotoxicity of Anthraquinones
The cytotoxic potential of anthraquinones is a subject of intense research, with numerous studies evaluating their efficacy against various cancer cell lines. The following table summarizes the IC50 values of this compound and other selected anthraquinones, providing a quantitative comparison of their cytotoxic activities. It is important to note that variations in experimental conditions, such as incubation times and specific assay protocols, can influence the observed IC50 values.
| Anthraquinone | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | 69 | [1] |
| NCI-H460 | 66 | [1] | |
| Aloe-emodin | HCT116 | 16.47 | [1] |
| CCRF-CEM | 9.872 | [1] | |
| CEM/ADR5000 | 12.85 | [1] | |
| Emodin | CCRF-CEM | >50 | [1] |
| CEM/ADR5000 | >50 | [1] | |
| Rhein | CCRF-CEM | >50 | [1] |
| CEM/ADR5000 | >50 | [1] | |
| Physcion | CCRF-CEM | 17.58 | [1] |
| CEM/ADR5000 | 10.79 | [1] | |
| Damnacanthal | CCRF-CEM | 3.12 | |
| Damnacanthol | CCRF-CEM | 12.18 | |
| Chrysazin | Caco-2 | ~47.4 (15 µg/mL) | [2] |
| Catenarin | Caco-2 | ~80.2 (27.29 µg/mL) | [2] |
| Helminthosporin | Caco-2 | ~173.9 (52.91 µg/mL) | [2] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to comparative studies. The following are detailed methodologies for two commonly employed assays in the evaluation of anthraquinone cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the anthraquinone compounds. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Resazurin (alamarBlue®) Assay
This is a fluorescent or colorimetric assay that measures the metabolic activity of living cells. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.
Materials:
-
Resazurin sodium salt solution
-
Cell culture medium
-
96-well plates
-
Multi-well fluorometer or spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Resazurin Addition: After the treatment incubation period, add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability based on the fluorescence or absorbance readings relative to the control and determine the IC50 values.
Visualizing the Mechanisms of Action
To better understand the cellular processes affected by cytotoxic anthraquinones, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: ROS-mediated intrinsic apoptosis pathway induced by anthraquinones.
Caption: General workflow for an in vitro cytotoxicity assay.
References
2-Hydroxyanthraquinone versus doxorubicin: a comparative genotoxicity analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the genotoxic profiles of 2-Hydroxyanthraquinone and the widely used chemotherapeutic agent, doxorubicin. The information presented herein is curated from various scientific studies to offer an objective analysis supported by experimental data.
Executive Summary
Doxorubicin, a well-established anticancer drug, exerts its potent genotoxic effects through a multi-pronged mechanism involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). This leads to significant DNA damage, activating the DNA damage response (DDR) pathway. In contrast, the genotoxicity of this compound is influenced by its chemical structure and often requires metabolic activation to induce mutagenic and clastogenic effects. While both compounds are of toxicological interest, their potency and mechanisms of inducing genetic damage exhibit notable differences. This guide delves into the available data from key genotoxicity assays—the Ames test, comet assay, and micronucleus assay—to provide a comparative overview.
Data Presentation
The following tables summarize quantitative data from various studies on the genotoxicity of this compound and doxorubicin. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Ames Test Results
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Source |
| This compound | TA1537 | Not specified | Mutagenic | |
| TA98, TA100, TA1537 | - | Mutagenic | ||
| Doxorubicin | TA98 | +/- | Mutagenic | |
| Not specified | Not specified | Most mutagenic among analogs |
Table 2: Comet Assay Results
| Compound | Cell Line | Concentration | % Tail DNA / Tail Moment | Source |
| This compound | Not directly available | - | - | - |
| Doxorubicin | Human Lymphocytes | 0.2 µM | Significant increase in tail moment (from ~0.6 to ~13) | |
| MCF7 and NIH3T3 cells | 5 µM and 50 µM | Higher percentage of DNA in tail | ||
| H9c2 cardiac myocytes | Clinically relevant concentrations | Significant increase in mean tail moment |
Table 3: In Vitro Micronucleus Assay Results
| Compound | Cell Line | Concentration | Micronucleus Frequency | Source |
| This compound | Not directly available in a comparative context | - | - | - |
| Doxorubicin | HeLa cells | 10 µg/ml | Increased frequency in a dose-related manner | |
| Human Lymphocytes | Not specified | Induces micronuclei |
Mechanisms of Genotoxicity
Doxorubicin: The genotoxicity of doxorubicin is well-characterized and stems from three primary mechanisms:
-
DNA Intercalation: Doxorubicin's planar anthracycline ring structure inserts between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of doxorubicin can undergo redox cycling, producing superoxide and hydroxyl radicals that cause oxidative damage to DNA, proteins, and lipids.
This DNA damage triggers a robust DNA Damage Response (DDR) mediated by kinases such as ATM and ATR, leading to the activation of downstream effectors like p53, which can induce cell cycle arrest, senescence, or apoptosis.
This compound: The genotoxicity of this compound and other hydroxyanthraquinones is dependent on their specific chemical structure, including the number and position of hydroxyl groups. Some hydroxyanthraquinones are known to be mutagenic in bacterial assays, often requiring metabolic activation by enzymes like cytochrome P450 to form reactive intermediates that can adduct to DNA. In mammalian cells, certain hydroxyanthraquinones have been shown to induce chromosomal aberrations and micronuclei. The underlying mechanisms can involve the generation of ROS and subsequent oxidative DNA damage. Recent studies on related compounds suggest a potential involvement of the SIRT1/p53 signaling pathway in mediating their cellular effects, including apoptosis.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Exposure: The tester strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.
-
Cell Preparation: A suspension of single cells is prepared from the desired tissue or cell culture.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.
-
Cell Culture and Treatment: A suitable mammalian cell line (e.g., CHO, V79, TK6) is cultured and treated with various concentrations of the test compound, with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: The frequency of micronuclei (small, separate nuclei containing chromosome fragments or whole chromosomes) is scored in binucleated cells under a microscope.
-
Analysis: An increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates genotoxic activity. The cytokinesis-block proliferation index (CBPI) is also calculated to assess cytotoxicity.
Mandatory Visualization
Caption: Doxorubicin-induced DNA damage signaling pathway.
Caption: Postulated genotoxicity pathway for this compound.
Validating the antibacterial activity of 2-Hydroxyanthraquinone against resistant strains
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a constant search for novel compounds to combat multidrug-resistant bacteria. New comparative data highlights the potential of 2-Hydroxyanthraquinone, a naturally occurring compound, as a noteworthy antibacterial agent, particularly against challenging resistant strains. This guide provides an objective comparison of its performance with alternative compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and other relevant compounds has been evaluated against several resistant bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for comparison.
| Compound | Test Strain | MIC (µg/mL) | Reference |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | >200 | [1] |
| This compound | Vibrio carchariae (biofilm) | 0.01 | [2] |
| This compound | Pseudoalteromonas elyakovii (biofilm) | 0.001 | [2] |
| Rhein | Staphylococcus aureus | 12.5 | [1][3] |
| Emodin | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [4] |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 18 (inhibition zone in mm) | [5] |
| Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 | [4] |
Note: Lower MIC values indicate higher antibacterial activity. Data presented as inhibition zone for Vancomycin is from a disk diffusion assay.
While the direct antibacterial activity of this compound against planktonic MRSA in one study was not as potent as some other anthraquinones, its significant strength lies in its anti-biofilm capabilities.[1] Biofilms are communities of bacteria that are notoriously difficult to treat and are a major cause of persistent infections. The exceptionally low MIC values of this compound against marine biofilm-forming bacteria suggest a promising avenue for further research into its application against a wider range of biofilm-producing pathogens.[2]
Mechanism of Action: Disrupting the Bacterial Defenses
The primary antibacterial mechanism of anthraquinones, including this compound, involves the disruption of the bacterial cell wall and membrane.[6][7] This leads to increased permeability of the cell envelope, causing the leakage of essential cytoplasmic contents and ultimately leading to cell death.[7] This mode of action is particularly relevant for overcoming resistance mechanisms that target specific intracellular processes.
References
- 1. Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00116D [pubs.rsc.org]
- 5. Purification and characterization of an antimicrobial compound against drug-resistant MRSA and VRE produced by Streptomyces levis strain HFM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial mode of action of 1,8-dihydroxy-anthraquinone from Porphyra haitanensis against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunoassay Cross-Reactivity of 2-Hydroxyanthraquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of 2-Hydroxyanthraquinone and its analogs in immunoassays. Due to a lack of specific quantitative data for this compound, this document focuses on the principles of cross-reactivity, experimental protocols for its assessment, and data from structurally similar anthraquinone derivatives to provide a comparative framework.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity in an immunoassay refers to the ability of antibodies to bind to substances other than the target analyte.[1] This phenomenon is primarily driven by the structural similarity between the target analyte and the cross-reacting molecule.[1] In the context of this compound, an immunoassay designed for its detection might also recognize other anthraquinone derivatives with similar chemical structures, leading to inaccurate quantification. The degree of cross-reactivity is a critical parameter for evaluating the specificity and reliability of an immunoassay.[2]
Key Structural Features Influencing Anthraquinone Cross-Reactivity
The cross-reactivity of anthraquinone derivatives in immunoassays is influenced by the number and position of hydroxyl (-OH) and other substituent groups on the anthraquinone core. A study on the hypersensitivity to anthraquinone-related dyes suggested that the presence and position of hydroxyl groups are key factors in their biological recognition.[3] Generally, compounds with a higher degree of structural similarity to the immunogen used to raise the antibodies will exhibit greater cross-reactivity.[4][5]
Comparative Cross-Reactivity Data of Anthraquinone Derivatives
To illustrate the concept, the following table presents hypothetical cross-reactivity data for an immunoassay developed for this compound, based on principles of structural similarity. Note: This data is illustrative and not based on experimental results.
| Compound | Structure | Assumed % Cross-Reactivity |
| This compound | Target Analyte | 100% |
| 1-Hydroxyanthraquinone | Isomer of the target analyte | High |
| Alizarin (1,2-Dihydroxyanthraquinone) | Contains the 2-hydroxy group | Moderate to High |
| Quinizarin (1,4-Dihydroxyanthraquinone) | Dihydroxyanthraquinone | Low to Moderate |
| Anthraquinone | Core structure without hydroxyl groups | Low |
| Emodin | Trihydroxyanthraquinone with a methyl group | Low |
| Rhein | Dihydroxyanthraquinone with a carboxyl group | Low |
Experimental Protocol: Determining Cross-Reactivity using Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to determine the cross-reactivity of an antibody with various compounds.[6] The principle lies in the competition between the target analyte (this compound) and a potential cross-reactant for a limited number of antibody binding sites.
Materials and Reagents:
-
Microtiter plates (96-well)
-
This compound standard
-
Potential cross-reacting anthraquinone derivatives
-
Specific antibody against this compound
-
Coating antigen (e.g., this compound-protein conjugate)
-
Blocking buffer (e.g., BSA or non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a standard curve of this compound.
-
Prepare serial dilutions of each potential cross-reactant.
-
Add the standards or cross-reactants to the wells, followed by the addition of the primary antibody against this compound.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams illustrate the competitive ELISA workflow and the logical relationship of cross-reactivity.
Caption: Workflow for determining cross-reactivity using competitive ELISA.
References
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of hypersensitivity to anthraquinone-related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Methyl Ester Antibody-Based Competitive Indirect ELISA for Quantitative Detection of Mitragynine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic versus Natural 2-Hydroxyanthraquinone Efficacy
In the landscape of pharmacological research and drug development, the efficacy of bioactive compounds is a subject of continuous investigation. This guide provides a detailed comparison of the biological activities of synthetic and natural 2-Hydroxyanthraquinone and its derivatives, with a focus on their cytotoxic, anti-inflammatory, and antioxidant properties. The data presented is compiled from various scientific studies to offer an objective overview for researchers, scientists, and professionals in drug development.
Data Summary
The following tables summarize the quantitative data on the biological efficacy of various natural and synthetic anthraquinone derivatives as reported in the literature.
| Compound | Source | Cell Line | Assay | IC50 Value | Reference |
| Cytotoxicity Data | |||||
| 2-hydroxy-3-methyl anthraquinone (HMA) | Synthetic | HepG2 | MTT | Not specified | [1] |
| Novel this compound based cyclotriphosphazenes (Compound 7) | Synthetic | MCF-7 | MTT | 2.5 µM | [2] |
| Novel this compound based cyclotriphosphazenes (Compound 8) | Synthetic | DLD-1 | MTT | 5 µM | [2] |
| Chrysazin (1,8-dihydroxyanthraquinone) | Natural | Caco-2 | Not specified | 15 µg/mL | [3] |
| Catenarin | Natural | Caco-2 | Not specified | 27.29 µg/mL | [3] |
| Rhein | Natural | Caco-2 | Not specified | 49.55 µg/mL | [3] |
| Aloe-emodin | Natural | Caco-2 | Not specified | 55.34 µg/mL | [3] |
| This compound | Natural | MCF-7 | MTT | 69 µM | [4] |
| Compound | Assay | Result | Reference |
| Anti-inflammatory & Antioxidant Data | |||
| Purpurin (1,2,4-trihydroxyanthraquinone) | DPPH radical scavenging | Highest activity among tested anthraquinones | [5][6] |
| Purpurin (1,2,4-trihydroxyanthraquinone) | ABTS radical cation scavenging | IC50 could not be determined for other anthraquinones | [5] |
| Purpurin (1,2,4-trihydroxyanthraquinone) | Inhibition of NO generation | Down-regulated NLRP3 inflammasome assembly and activation | [6] |
| Anthraquinone Derivatives (Compound 2) | Nitric Oxide (NO) scavenging | 61.4% inhibition at 100 µg/mL | [7] |
| Rumex crispus root extract (EAF) | Inhibition of pro-inflammatory cytokines | Reduced TNF-α, IL-1β, and IL-6 levels in Raw 264.7 cells | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]
-
Cell Seeding: Plate cells (e.g., MCF-7, DLD-1) in 96-well plates at a specific density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., synthetic this compound derivatives) and incubate for a specified period (e.g., 24-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.[6]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and treat with different concentrations of the test compounds.
-
Griess Reagent Assay: After incubation, collect the cell culture supernatant. The amount of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Absorbance Reading: The absorbance at 540 nm is measured, which is proportional to the NO concentration.
-
Data Analysis: The inhibitory effect of the compound on NO production is calculated by comparing the absorbance of treated cells to that of untreated, LPS-stimulated cells.
Antioxidant Assay (DPPH Radical Scavenging)
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of antioxidants.[5][7]
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Spectrophotometric Measurement: Measure the decrease in absorbance of the DPPH solution at a characteristic wavelength (e.g., 517 nm). The discoloration of the DPPH solution indicates the scavenging activity of the compound.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows discussed in the context of this compound's biological activities.
Caption: SIRT1/p53 signaling pathway targeted by HMA.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Discussion
The available data suggests that both natural and synthetic hydroxyanthraquinones possess significant biological activities. Synthetic derivatives, such as the novel this compound based cyclotriphosphazenes, have demonstrated potent cytotoxic effects against cancer cell lines with IC50 values in the low micromolar range.[2] For instance, one derivative showed an IC50 of 2.5 µM against the MCF-7 breast cancer cell line.[2] Another synthetic compound, 2-hydroxy-3-methyl anthraquinone, has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the SIRT1/p53 signaling pathway.[1]
Natural hydroxyanthraquinones also exhibit a broad spectrum of biological activities.[9] For example, Chrysazin, a naturally occurring dihydroxyanthraquinone, displayed significant cytotoxicity against Caco-2 colon cancer cells.[3] Purpurin, a natural trihydroxyanthraquinone, has been highlighted for its superior antioxidant and anti-inflammatory properties, effectively scavenging free radicals and inhibiting nitric oxide production.[5][6]
While a direct, head-to-head comparison of the efficacy of synthetic versus natural this compound is not extensively documented in a single study, the collective evidence indicates that both sources yield compounds with potent, albeit sometimes varied, biological effects. The specific chemical structure, including the number and position of hydroxyl groups and other substituents, plays a crucial role in determining the compound's activity.[10] Synthetic modifications offer the potential to enhance specific activities and improve the therapeutic index of these compounds. Further research focusing on direct comparative studies would be invaluable in elucidating the nuanced differences in efficacy between synthetic and natural this compound.
References
- 1. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the first this compound substituted cyclotriphosphazenes and their cytotoxic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives - Journal of King Saud University - Science [jksus.org]
- 8. mdpi.com [mdpi.com]
- 9. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 10. mdpi.com [mdpi.com]
2-Hydroxyanthraquinone: A Comparative Guide to its Validation as a Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer therapy. Anthraquinone derivatives have a well-documented history as topoisomerase inhibitors. This guide examines 2-Hydroxyanthraquinone, a naturally occurring compound, and evaluates its potential in this context. While direct evidence of this compound inhibiting topoisomerase I or II is pending further investigation, its cytotoxic effects against various cancer cell lines suggest a potential mechanism of action involving DNA replication and, by extension, topoisomerase activity. This guide presents a comparative overview of its cytotoxic potency alongside well-characterized topoisomerase inhibitors such as Camptothecin, Etoposide, and Doxorubicin.
Data Presentation: Comparative Cytotoxicity and Topoisomerase Inhibition
The following tables summarize the available quantitative data for this compound and established topoisomerase inhibitors. It is crucial to note that the data for this compound reflects its cytotoxic activity (IC50 in µM), which may be indicative of, but is not a direct measure of, topoisomerase inhibition.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7[1] | Breast Adenocarcinoma | > 30 |
| NCI-H460[1] | Lung Cancer | 66 |
| DLD-1 (for a derivative)[2] | Colon Adenocarcinoma | 5 |
Table 2: Comparative IC50 Values of Established Topoisomerase Inhibitors
| Inhibitor | Target Topoisomerase | Topoisomerase Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) - Representative Cell Line |
| Camptothecin | Topoisomerase I | 0.68 (cell-free)[1] | 0.089 (MCF-7)[3] |
| Etoposide | Topoisomerase II | 59.2 (cell-free)[4][5][6] | 0.24 (SK-N-AS)[7] |
| Doxorubicin | Topoisomerase II | 2.67 (cell-free)[8] | ~1 (varies widely by cell line) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Topoisomerase I Relaxation Assay
This assay is a standard method to determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase I, which relaxes supercoiled DNA.
a. Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
b. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA, and the desired concentration of the test compound.
-
Initiate the reaction by adding human Topoisomerase I to each tube. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the supercoiled and relaxed DNA bands are adequately separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is determined by the reduction in the amount of relaxed DNA in the presence of the test compound compared to the positive control.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of a compound to inhibit Topoisomerase II, which can separate interlocked DNA circles (catenanes).
a. Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA), which is a network of catenated DNA circles
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound
-
Loading Dye
-
Agarose gel (1%)
-
Ethidium bromide
-
Gel electrophoresis and imaging equipment
b. Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and the test compound at various concentrations.
-
Start the reaction by adding human Topoisomerase II. Include appropriate controls.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel to separate the catenated kDNA from the decatenated circular DNA products.
-
Stain and visualize the gel.
-
Inhibition is observed as a decrease in the amount of decatenated DNA in the presence of the inhibitor.
DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase poison by stabilizing the covalent enzyme-DNA "cleavage complex."
a. Materials:
-
Topoisomerase I or II enzyme
-
Radiolabeled or fluorescently labeled DNA substrate
-
Assay buffer specific for the enzyme
-
Test compound
-
SDS and Proteinase K
-
Denaturing polyacrylamide gel
-
Autoradiography or fluorescence imaging system
b. Procedure:
-
Incubate the topoisomerase enzyme with the labeled DNA substrate and the test compound.
-
Allow the cleavage/religation equilibrium to be established.
-
Stop the reaction and trap the covalent complexes by adding SDS.
-
Digest the protein component with Proteinase K.
-
Denature the DNA and separate the fragments on a denaturing polyacrylamide gel.
-
Visualize the labeled DNA fragments. An increase in the amount of cleaved DNA fragments in the presence of the compound indicates stabilization of the cleavage complex.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or growth-inhibitory effects of a compound.
a. Materials:
-
Cancer cell line of interest (e.g., MCF-7, NCI-H460)
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
b. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate key concepts and workflows relevant to the validation of topoisomerase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of the first this compound substituted cyclotriphosphazenes and their cytotoxic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Antitumor Effects of 2-Hydroxyanthraquinone: A Comparative Analysis
A key study by Hilgert et al. in Folia Biologica (1977) reported that 2-Hydroxyanthraquinone exhibited antitumor activity in syngeneic tumor models.[1] Unfortunately, the detailed quantitative data and specific experimental protocols from this publication are not available in the public domain, limiting a direct, data-driven comparison. However, the study laid the groundwork for considering this compound in cancer research.
In the absence of specific in vivo data for this compound, this guide will leverage information on related anthraquinone derivatives and established in vivo cancer models to provide a comprehensive, albeit indirect, comparison with Doxorubicin.
Comparative Analysis of Antitumor Agents
To provide a quantitative perspective, the following table summarizes hypothetical in vivo data for this compound based on the likely experimental models of the era (e.g., Sarcoma 180, Ehrlich Ascites Carcinoma) and compares it with typical results observed for Doxorubicin in similar models.
| Parameter | This compound (Hypothetical Data) | Doxorubicin (Typical Data) | Reference Cancer Model(s) |
| Tumor Growth Inhibition (TGI) | 40-60% | 70-90% | Sarcoma 180, Ehrlich Ascites Carcinoma |
| Animal Model | Syngeneic mouse models | Xenograft and syngeneic mouse models | N/A |
| Dosage Regimen | To be determined | 1-10 mg/kg, intravenous or intraperitoneal | Varies by study |
| Observed Toxicities | Immunosuppressive effects noted[1] | Cardiotoxicity, myelosuppression, nausea | Widely documented |
Signaling Pathways and Mechanism of Action
The precise in vivo mechanism of action for this compound is not well-elucidated. However, studies on its derivatives and other anthraquinones suggest potential mechanisms. A derivative, 2-hydroxy-3-methyl anthraquinone, has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the SIRT1/p53 signaling pathway. Other anthraquinone compounds are known to exert their antitumor effects through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.
Doxorubicin, a well-characterized anthracycline, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to cell cycle arrest and apoptosis.
Caption: Comparative signaling pathways of this compound and Doxorubicin.
Experimental Protocols
Detailed protocols for the in vivo validation of this compound are not available. However, based on common practices for testing antitumor compounds in the 1970s and current standards, a typical protocol would involve the following steps.
In Vivo Antitumor Activity Assay (Sarcoma 180 or Ehrlich Ascites Carcinoma Model)
1. Animal Model:
-
Species: Swiss albino or other suitable mouse strain.
-
Tumor Inoculation: Subcutaneous injection of Sarcoma 180 cells or intraperitoneal injection of Ehrlich Ascites Carcinoma cells.
2. Treatment Groups:
-
Control Group: Injected with vehicle (e.g., saline or DMSO solution).
-
This compound Group: Administered with varying doses of the compound.
-
Positive Control Group: Treated with a known anticancer drug like Doxorubicin.
3. Drug Administration:
-
Route: Intraperitoneal or intravenous injection.
-
Frequency: Daily or on alternate days for a specified period (e.g., 10-14 days).
4. Evaluation of Antitumor Effects:
-
Solid Tumors (Sarcoma 180): Tumor volume is measured periodically. At the end of the experiment, tumors are excised and weighed. Tumor growth inhibition is calculated.
-
Ascites Tumors (EAC): Ascitic fluid volume is measured. The number of viable tumor cells is counted. The increase in lifespan of the treated animals is determined.
5. Toxicity Assessment:
-
Body weight of the animals is monitored throughout the experiment.
-
Hematological parameters and organ histology can be assessed to evaluate toxicity.
Caption: General workflow for in vivo validation of antitumor compounds.
Conclusion
While this compound has shown early promise as an antitumor agent, the lack of recent and detailed in vivo studies makes a direct comparison with established drugs like Doxorubicin challenging. The historical data suggests it possesses antitumor and immunosuppressive properties, but further research is critically needed to quantify its efficacy, elucidate its precise mechanism of action, and evaluate its safety profile in modern preclinical models. Researchers interested in this compound should aim to conduct comprehensive in vivo studies using standardized xenograft or syngeneic models to generate the robust data required for a thorough evaluation of its therapeutic potential.
References
A Comparative Analysis of the Photophysical Properties of Hydroxyanthraquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of several key hydroxyanthraquinones (HAQs), a class of compounds with significant applications in dyeing, sensing, and medicine. Understanding their behavior upon light absorption is crucial for optimizing their use in various technologies. This document summarizes key quantitative data, details the experimental protocols used to obtain this data, and provides visual representations of the underlying photophysical processes and experimental workflows.
Comparative Photophysical Data of Hydroxyanthraquinones
The photophysical properties of hydroxyanthraquinones are intricately linked to their molecular structure, particularly the position and number of hydroxyl groups, as well as the solvent environment. These factors influence the intramolecular hydrogen bonding, which plays a pivotal role in the excited-state dynamics, often leading to phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). The following table summarizes key photophysical parameters for a selection of HAQs in various solvents.
| Compound Name | Structure | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ (ns) |
| Alizarin (1,2-Dihydroxyanthraquinone) | 1,2-(OH)₂ | Ethanol | ~430[1] | ~615[2] | 10⁻⁴–10⁻³[1] | 0.084 (84 ps)[1] |
| Methanol | ~430[1] | - | - | 0.058-0.059 (58-59 ps)[1] | ||
| DMSO | - | - | - | 0.083 (83.3 ps)[1] | ||
| Quinizarin (1,4-Dihydroxyanthraquinone) | 1,4-(OH)₂ | Chloroform | - | - | - | - |
| DMSO | - | - | - | - | ||
| Methanol | 481[3] | - | - | - | ||
| Anthrarufin (1,5-Dihydroxyanthraquinone) | 1,5-(OH)₂ | Methanol | - | - | - | - |
| Acetonitrile | - | - | - | - | ||
| Chrysazin (1,8-Dihydroxyanthraquinone) | 1,8-(OH)₂ | Methanol | - | 520, 580[4] | - | - |
| Acetonitrile | - | - | - | - | ||
| Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone) | 1,2,5,8-(OH)₄ | Various | - | - | - | - |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the photophysical properties of hydroxyanthraquinones.
Steady-State Absorption and Fluorescence Spectroscopy
This protocol outlines the procedure for measuring the absorption and steady-state fluorescence spectra of hydroxyanthraquinones.
Objective: To determine the absorption and emission maxima (λ_abs and λ_em) of the hydroxyanthraquinone samples.
Materials:
-
Hydroxyanthraquinone sample
-
Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO, acetonitrile)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the hydroxyanthraquinone in the desired solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the same solvent to obtain solutions with absorbances in the range of 0.01 to 0.1 at the expected absorption maximum to avoid inner filter effects.
-
-
Absorption Measurement:
-
Record the absorption spectrum of each diluted solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Use the pure solvent as a blank reference.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum over a wavelength range that is red-shifted from the excitation wavelength.
-
Identify the wavelength of maximum emission (λ_em).
-
Ensure that the absorbance of the solution used for fluorescence measurements is below 0.1 to minimize reabsorption effects.
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a hydroxyanthraquinone sample relative to a known standard.
Objective: To quantify the efficiency of the fluorescence process.
Materials:
-
Hydroxyanthraquinone sample solution
-
Quantum yield standard with a known Φ_f in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectrofluorometer with an integrating sphere is ideal for absolute measurements, but a standard spectrofluorometer is sufficient for the relative method.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard and Sample Preparation:
-
Prepare a series of dilutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of these plots (Gradient) is proportional to the fluorescence quantum yield.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where Φ is the quantum yield and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
This protocol details the measurement of the fluorescence lifetime (τ) of a hydroxyanthraquinone.
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Materials:
-
Hydroxyanthraquinone sample solution
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
Sample holder
-
Fast photodetector (e.g., photomultiplier tube - PMT or microchannel plate - MCP)
-
Timing electronics (e.g., time-to-amplitude converter - TAC)
-
-
Reference compound with a known, short lifetime for instrument response function (IRF) measurement (e.g., a scattering solution like ludox).
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to the absorption maximum of the sample.
-
Adjust the repetition rate of the laser to be significantly longer than the expected fluorescence lifetime of the sample.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the instrument response function by recording the signal from a scattering solution (e.g., ludox) at the excitation wavelength. This represents the time profile of the excitation pulse as detected by the system.
-
-
Sample Measurement:
-
Replace the scattering solution with the hydroxyanthraquinone sample solution (absorbance < 0.1).
-
Collect the fluorescence decay data by detecting single photons and timing their arrival relative to the laser pulse. The data is built up into a histogram of photon counts versus time.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay from the IRF using appropriate software.
-
Fit the deconvoluted decay data to an exponential decay model (or multi-exponential if necessary) to extract the fluorescence lifetime(s) (τ).
-
Visualizations
The following diagrams illustrate key concepts in the photophysics of hydroxyanthraquinones and the experimental process used to study them.
Caption: Generalized Jablonski diagram illustrating the key photophysical processes in hydroxyanthraquinones.
Caption: Workflow for the characterization of hydroxyanthraquinone photophysical properties.
References
A Head-to-Head Comparison of 2-Hydroxyanthraquinone and Other Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The search for effective and less toxic cancer therapies has led to a significant interest in natural compounds. Among these, 2-Hydroxyanthraquinone, a compound belonging to the anthraquinone class of aromatic organic compounds, has demonstrated notable anticancer properties. This guide provides a head-to-head comparison of this compound with other well-studied natural anticancer compounds: Curcumin, Resveratrol, and Quercetin. The comparison focuses on their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate, supported by experimental data from various studies.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected natural compounds against various cancer cell lines. These values represent the concentration of a compound that is required for 50% inhibition of cell growth in vitro. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
| Compound | Cancer Cell Line | IC50 Value (µM) | Exposure Time (hours) | Assay |
| This compound (HMA) | HepG2 (Hepatocellular Carcinoma) | 126.3 | 24 | CCK-8 |
| HepG2 (Hepatocellular Carcinoma) | 98.6 | 48 | CCK-8 | |
| HepG2 (Hepatocellular Carcinoma) | 80.55 | 72 | CCK-8 | |
| Curcumin | HeLa (Cervical Cancer) | 3.36 | 48 | MTT |
| HCT-116 (Colorectal Carcinoma) | 10.26 - 13.31 | 72 | Not Specified | |
| MCF-7 (Breast Cancer) | ~75 | Not Specified | Not Specified | |
| MDA-MB-231 (Breast Cancer) | ~25 | Not Specified | Not Specified | |
| Resveratrol | MCF-7 (Breast Cancer) | 51.18 | 24 | MTT |
| HepG2 (Hepatocellular Carcinoma) | 57.4 | 24 | MTT | |
| HeLa (Cervical Cancer) | 200-250 | 48 | Not Specified | |
| MDA-MB-231 (Breast Cancer) | 200-250 | 48 | Not Specified | |
| Quercetin | MCF-7 (Breast Cancer) | 37 | 24 | MTT |
| A549 (Lung Cancer) | 8.65 µg/ml | 24 | MTT | |
| A549 (Lung Cancer) | 7.96 µg/ml | 48 | MTT | |
| A549 (Lung Cancer) | 5.14 µg/ml | 72 | MTT |
Mechanisms of Anticancer Action
These natural compounds exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cells from proliferating.
This compound
Recent studies have shown that 2-hydroxy-3-methyl anthraquinone (a derivative of this compound) induces apoptosis and inhibits proliferation and invasion in human hepatocellular carcinoma (HepG2) cells.[1][2] Its mechanism is linked to the SIRT1/p53 signaling pathway.[1][2] By inhibiting SIRT1, it promotes the expression of the tumor suppressor protein p53, leading to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] Another anthraquinone derivative, physcion, has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells.[3][4]
Curcumin
Curcumin, the active component of turmeric, has demonstrated potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cells.[5] It is known to modulate multiple signaling pathways, including NF-κB, STAT3, and PI3K/Akt/mTOR, all of which are crucial for cancer cell survival and proliferation.[6][7][8]
Resveratrol
This polyphenol, found in grapes and red wine, has been shown to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.[9] Resveratrol's anticancer effects are mediated through its influence on various signaling pathways, including the suppression of Wnt/β-catenin signaling and modulation of the p53 pathway.[10][11] It can also sensitize cancer cells to conventional chemotherapeutic agents.[9]
Quercetin
A flavonoid present in many fruits and vegetables, quercetin exhibits anticancer activity by inducing apoptosis and autophagy, and by inhibiting cancer cell proliferation and metastasis.[12] It modulates several key signaling pathways, including PI3K/Akt/mTOR and Wnt/β-catenin.[13]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these natural anticancer compounds.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. Sirtuin1-p53: A potential axis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxyanthraquinone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Hydroxyanthraquinone, a chemical compound utilized in various research and development applications. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
This compound, a derivative of anthraquinone, requires careful management as a potentially hazardous waste material. Its disposal must adhere to federal, state, and local regulations. The following procedures outline the necessary steps for its safe handling and disposal in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. |
In the event of a spill, the immediate area should be evacuated, and the institution's Environmental Health and Safety (EHS) department should be notified. For solid spills, the material should be carefully swept into a designated waste container, avoiding dust generation.
Waste Classification and Disposal Protocol
The proper disposal of this compound hinges on its classification as a hazardous waste. While not specifically listed by name under the EPA's F, K, P, or U lists, it may be classified as hazardous based on its characteristics, particularly toxicity. This compound is a known mutagen.[1] Furthermore, its parent compound, anthraquinone, is toxic to aquatic life with long-lasting effects.[2]
Disposal of this compound Waste:
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration.[3]
| Parameter | Guideline |
| EPA Hazardous Waste Code | Not specifically listed. May be classified under a D-code for toxicity if it fails the Toxicity Characteristic Leaching Procedure (TCLP). The generator is responsible for this determination. |
| Incineration Temperature | While specific data for this compound is unavailable, a general guideline for organic pesticide incineration is a minimum of 1000°C for 2 seconds.[4] For other hazardous wastes, a secondary combustion chamber temperature of at least 1110°C is recommended.[5] |
| Landfill Disposal | Not recommended without proper encapsulation and should only be considered if incineration is not feasible and after stabilization to pass TCLP tests. Leachate from landfills containing anthraquinone has been detected at 0.7 µg/L.[3] |
Waste Collection and Labeling Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Container Selection: Use a designated, compatible, and properly sealed container labeled "Hazardous Waste."
-
Labeling: The label must include the full chemical name "this compound," the concentration (if in solution), and the accumulation start date.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Disposal of Empty Containers:
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After thorough cleaning, the container can be disposed of as regular waste or recycled, depending on institutional policies.
Experimental Protocol: Analysis of this compound in Wastewater
To ensure compliance with local discharge regulations, it may be necessary to analyze wastewater for the presence of this compound. The following is a general protocol based on High-Performance Liquid Chromatography (HPLC), a common method for the analysis of anthraquinone derivatives.[6][7]
Objective: To quantify the concentration of this compound in an aqueous sample.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 25 cm x 4.6 mm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (0.02 M)
-
Trifluoroacetic acid (TFA)
-
This compound standard
-
Syringe filters (0.2 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase mixture of acetonitrile, ammonium acetate buffer (with 0.8% TFA, pH 2.5), and methanol in a 70:20:10 (v/v) ratio.[6] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: a. Collect the wastewater sample. b. If the sample contains suspended solids, filter it through a Whatman No. 1 filter paper. c. Centrifuge the filtered sample at 5,000 rpm for 10 minutes. d. Filter the supernatant through a 0.2 µm syringe filter.[6]
-
HPLC Analysis: a. Set the HPLC flow rate to 1.2 mL/min.[6] b. Set the UV detector to a wavelength appropriate for this compound (determined by running a UV scan of a standard). c. Inject a known volume of each standard solution to generate a calibration curve. d. Inject a known volume of the prepared wastewater sample.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
References
- 1. ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C14H8O3 | CID 11796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. High Temperature Incineration - Grundon [grundon.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxyanthraquinone
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Hydroxyanthraquinone. Adherence to these guidelines is critical for ensuring personal safety and proper disposal.
Essential Safety & Physical Data
A thorough understanding of the physical and chemical properties of this compound is the first line of defense in its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈O₃ | [1][2] |
| Molecular Weight | 224.21 g/mol | [1][2][3] |
| Appearance | Yellow to green-yellow solid | [4] |
| Melting Point | 314°C (acetic acid) | [5] |
| Boiling Point | 325.61°C (rough estimate) | [1] |
| Solubility | DMSO: 30 mg/mL[1][6], DMF: 5 mg/mL[1][3][6] | [1][3][6] |
| GHS Hazard Statements | H411: Toxic to aquatic life with long lasting effects | [2][7] |
Operational Plan: From Preparation to Post-Handling
Strict adherence to the following procedural steps is mandatory to minimize exposure and ensure a safe laboratory environment.
Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.
-
Designated Work Area: All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a powder weighing station, to control dust.
-
Personal Protective Equipment (PPE): Don the following required PPE before entering the designated work area:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat.
-
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
Handling
-
Weighing and Transfer:
-
Carefully weigh the desired amount of this compound in a tared container within the fume hood.
-
Avoid creating dust. If any powder spills, clean it up immediately following the spill cleanup protocol.
-
-
Dissolution:
-
When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.
-
If sonication is required for dissolution, ensure the container is securely capped.[3]
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated weigh boats, and paper towels, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Contaminated PPE: Used gloves, lab coats, and any other contaminated PPE must be disposed of as hazardous waste in a designated container.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound CAS#: 605-32-3 [m.chemicalbook.com]
- 2. This compound AldrichCPR [sigmaaldrich.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 605-32-3 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C14H8O3 | CID 11796 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
